Dexetimide
描述
A muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. Benzetimide is the (-)-enantimorph of this compound.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: Benzetimide (related).
属性
IUPAC Name |
(3S)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043218 | |
| Record name | Dexetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21888-98-2 | |
| Record name | Dexetimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21888-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexetimide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021888982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexetimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXETIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43477QYX3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
299-301.5 | |
| Record name | Dexetimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide on the In Vitro Mechanism of Action of Dexetimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexetimide is a potent and selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of acetylcholine binding to these receptors, thereby modulating downstream signaling pathways crucial in various physiological processes.[1] This document provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its binding affinity, functional antagonism, and impact on intracellular signaling. Methodologies for key experimental assays are described to facilitate replication and further investigation.
Introduction
This compound is a centrally acting anticholinergic agent recognized for its high affinity for muscarinic acetylcholine receptors.[1] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling mechanisms. This compound's ability to antagonize these receptors makes it a valuable tool in neuroscience research and a therapeutic agent for conditions characterized by cholinergic hyperactivity, such as Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Understanding its precise in vitro mechanism of action is fundamental for the development of novel therapeutics with improved selectivity and efficacy.
Muscarinic Receptor Binding Profile
The affinity of this compound and its analogs for the five human muscarinic receptor subtypes (M1-M5) has been characterized through competitive radioligand binding assays. These studies are crucial for determining the selectivity profile of the compound.
Quantitative Binding Affinity Data
The binding affinity of a compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Data for this compound analogs, such as iodothis compound, provide insight into the binding characteristics of this class of compounds.
Table 1: Binding Affinity (Ki) of Iodothis compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean Ki (pM) | Selectivity Ratio vs. M1 |
|---|---|---|
| M1 | 337 | — |
| M2 | 1,358 | 4.0 |
| M3 | 5,694 | 16.9 |
| M4 | 645 | 1.9 |
| M5 | 1,332 | 4.0 |
(Data derived from studies on 127I-iodothis compound, a close analog of this compound)
These data indicate that iodothis compound displays a high affinity for the M1 receptor subtype, with modest selectivity over other mAChRs.
Functional Antagonism
Beyond receptor binding, it is critical to assess the functional consequences of this interaction. Functional assays determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from activation by an agonist). This compound is a well-established muscarinic antagonist.
Quantitative Functional Activity Data
Functional antagonism is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an antagonist that produces 50% inhibition of the response induced by an agonist. GTPγ³⁵S binding assays are commonly used to measure the functional consequence of GPCR activation.
Table 2: Functional Antagonism (IC50) of Iodothis compound against Acetylcholine-Activated M1-M5 Receptors
| Receptor Subtype | Mean IC50 (nM) |
|---|---|
| M1 | 31 |
| M2 | >81 |
| M3 | >642 |
| M4 | >129 |
| M5 | >133 |
(Data derived from GTPγ³⁵S binding assays with 127I-iodothis compound)
The results confirm that iodothis compound acts as a potent antagonist, particularly at the M1 receptor, by inhibiting the functional response to acetylcholine.
Signaling Pathways
The M1, M3, and M5 muscarinic receptors primarily couple to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
As a competitive antagonist, this compound blocks the binding of acetylcholine, thereby preventing the activation of this signaling cascade. This leads to an inhibition of the downstream increase in intracellular calcium.
Caption: this compound antagonism of the M1 receptor blocks Gq/11-mediated signaling.
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of pharmacological compounds like this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Calcium Flux Assay
This cell-based assay measures the ability of an antagonist to block an agonist-induced increase in intracellular calcium concentration ([Ca²⁺]i).
Protocol:
-
Cell Culture: Cells stably expressing the muscarinic receptor of interest are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or a vehicle control.
-
Agonist Stimulation: An agonist (e.g., acetylcholine or carbachol) is added to the wells to stimulate the receptor and induce calcium release.
-
Signal Detection: The change in fluorescence intensity is measured in real-time using a fluorescent plate reader.
-
Data Analysis: The antagonist's effect is quantified by its ability to inhibit the agonist-induced fluorescence signal. An IC50 value is calculated from the concentration-response curve.
References
Dexetimide: A Technical Overview of its Pharmacodynamic and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexetimide is a potent and long-acting anticholinergic agent, recognized for its efficacy in treating drug-induced extrapyramidal symptoms, particularly parkinsonism. [1]As the dextro-enantiomer of benzetimide, its pharmacological activity resides in its stereospecific interaction with muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth summary of the available pharmacodynamic and pharmacokinetic data on this compound, including detailed experimental methodologies and visual representations of its mechanism of action.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the antagonism of muscarinic acetylcholine receptors (mAChRs). This action helps to restore the balance between the dopaminergic and cholinergic systems in the brain, which is often disrupted by neuroleptic drugs that block dopamine (B1211576) receptors.
Receptor Binding Profile
| Receptor Subtype | Mean Kᵢ (pM) | Selectivity Ratio vs. M1 | Mean IC₅₀ (nM) | Selectivity Ratio vs. M1 |
| M1 | 337 | - | 31 | - |
| M2 | 1,358 | 4.0 | 643 | 20.7 |
| M3 | 5,694 | 16.9 | 157 | 5.1 |
| M4 | 645 | 1.9 | 82 | 2.6 |
| M5 | 1,332 | 4.0 | 566 | 18.3 |
| Data derived from in vitro competitive binding experiments with ¹²⁷I-iodothis compound.[2] |
Mechanism of Action & Signaling Pathways
This compound functions by blocking the action of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
Gq/11-Mediated Signaling Pathway (M1, M3, M5 Receptors)
Antagonism of these receptors by this compound inhibits the downstream signaling cascade that leads to neuronal excitation.
Gi/o-Mediated Signaling Pathway (M2, M4 Receptors)
By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels, thereby modulating neuronal activity.
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in publicly accessible literature. The DrugBank database entry for this compound explicitly lists these parameters as "Not Available". This represents a significant gap in the complete characterization of the drug. Further research is required to determine key pharmacokinetic parameters such as oral bioavailability, plasma half-life, volume of distribution, and clearance.
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive Binding)
The following provides a generalized protocol for determining the binding affinity of a compound like this compound for muscarinic receptors.
Methodology Details:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines overexpressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are commonly used.
-
Radioligand: A tritiated or iodinated muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine, is used at a concentration at or below its Kₔ.
-
Incubation: The reaction mixture, containing the cell membranes, radioligand, and varying concentrations of the unlabeled test compound (this compound), is incubated in a buffer solution at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation. [2]
Animal Model for Extrapyramidal Symptoms (Haloperidol-Induced Catalepsy)
A common preclinical model to evaluate the efficacy of drugs like this compound in treating extrapyramidal symptoms involves inducing catalepsy in rodents with a dopamine D2 receptor antagonist such as haloperidol (B65202).
Methodology Details:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Catalepsy Induction: Haloperidol is administered intraperitoneally (i.p.) at a dose sufficient to induce a cataleptic state (e.g., 1 mg/kg).
-
Drug Administration: this compound or the vehicle is administered prior to the haloperidol injection, with the pretreatment time varying depending on the expected time to peak effect of this compound.
-
Catalepsy Assessment (Bar Test): At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised a specific height from the surface. The time until the rat removes both paws from the bar (descent latency) is recorded. A cut-off time is typically set (e.g., 180 seconds).
-
Data Analysis: The descent latencies are compared between the this compound-treated and vehicle-treated groups to determine if this compound significantly reduces the cataleptic effects of haloperidol.
Conclusion
This compound is a potent muscarinic antagonist with a clear mechanism of action related to the cholinergic system. Its efficacy in treating drug-induced extrapyramidal symptoms is well-established. However, a significant gap exists in the understanding of its pharmacokinetic properties. Further research into the absorption, distribution, metabolism, and excretion of this compound is warranted to provide a more complete profile of this clinically important medication. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research and a deeper understanding of this compound's pharmacological effects.
References
Inducing Parkinsonism in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial investigation into the use of dexetimide for inducing a Parkinsonism model in rodents has shown that this compound is, in fact, an anticholinergic agent used for the treatment of Parkinson's disease and its symptoms.[1][2][3] Its mechanism of action involves blocking muscarinic acetylcholine (B1216132) receptors in the brain to help restore the balance between dopamine (B1211576) and acetylcholine that is disrupted in Parkinson's disease.[1][3] Therefore, this guide will focus on the established and widely validated neurotoxin-based methods for inducing Parkinsonism in rodent models, which is the standard approach in preclinical research.
This technical guide provides an in-depth overview of the core methodologies used to create and evaluate rodent models of Parkinson's disease (PD), focusing on the most common neurotoxin-based approaches. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Overview of Neurotoxin-Based Models of Parkinson's Disease
The most frequently used and well-characterized animal models of Parkinson's disease rely on the administration of neurotoxins that selectively damage dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking a key pathological feature of the human disease.[4] The three most common neurotoxins used for this purpose are 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), and rotenone.[5][6] These models are instrumental in studying the pathophysiology of PD and for the preclinical evaluation of potential therapeutic interventions.[7][8]
Quantitative Data for Neurotoxin-Induced Models
The following tables summarize key quantitative parameters for inducing Parkinsonism in rodents using 6-OHDA, MPTP, and rotenone.
Table 1: 6-Hydroxydopamine (6-OHDA) Model Parameters
| Parameter | Details | Species | Reference |
| Dosage | 8-16 µg | Rat | [4] |
| Administration | Unilateral intracerebral injection (e.g., into the substantia nigra or striatum) | Rat, Mouse | [4][6] |
| Neurochemical Effect | >90% striatal dopamine depletion on the lesioned side. | Rat | [6] |
| Behavioral Deficits | Contralateral rotational behavior induced by apomorphine (B128758) or amphetamine. | Rat | [4][9] |
Table 2: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model Parameters
| Parameter | Details | Species | Reference |
| Dosage (Acute) | 4 injections of up to 20 mg/kg at 2-hour intervals | Mouse | [6] |
| Administration | Intraperitoneal (i.p.) injection | Mouse | [6][10] |
| Neurochemical Effect | ~90% striatal dopamine depletion; ~70% loss of dopaminergic neurons in the SNpc. | Mouse | [6] |
| Behavioral Deficits | Bradykinesia, postural instability, and rigidity. | Mouse | [11] |
Table 3: Rotenone Model Parameters
| Parameter | Details | Species | Reference |
| Dosage | 3 mg/kg daily for 6-10 days | Rat | [6] |
| Administration | Intraperitoneal (i.p.) injection | Rat | [6] |
| Neurochemical Effect | ~45% loss of dopaminergic neurons in the SNpc; significant striatal dopamine depletion. | Rat | [6] |
| Behavioral Deficits | Bradykinesia, postural instability, rigidity, and α-synuclein aggregation. | Rat | [6][12] |
Experimental Protocols
Induction of Parkinsonism
Protocol 1: Unilateral 6-OHDA Lesion in Rats
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.
-
Surgical Procedure: Expose the skull and drill a small hole at the desired coordinates for the substantia nigra or striatum.
-
Neurotoxin Injection: Slowly infuse 6-OHDA (typically 8 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) into the target brain region using a microsyringe.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care. Allow the animal to recover for at least one week before behavioral testing.
Protocol 2: Acute MPTP Administration in Mice
-
Animal Preparation: Weigh the mice to determine the correct dosage.
-
Neurotoxin Administration: Administer four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) dissolved in saline, with a two-hour interval between each injection.[6]
-
Post-injection Monitoring: Monitor the animals for any adverse reactions. The neurodegenerative effects typically stabilize within 7 days.[6]
Behavioral Assessment
A variety of behavioral tests are used to assess motor and non-motor impairments in rodent models of PD.[7][8]
Protocol 3: Apomorphine-Induced Rotation Test (for unilateral 6-OHDA models)
-
Habituation: Place the rat in a circular arena and allow it to habituate for a few minutes.
-
Drug Administration: Administer apomorphine (a dopamine agonist, e.g., 0.5 mg/kg, subcutaneously).
-
Data Collection: Record the number of full contralateral (away from the lesioned side) rotations for a set period (e.g., 30-60 minutes). A significant increase in contralateral rotations indicates a successful lesion.
Protocol 4: Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure: Place the rodent in the center of the open field and allow it to explore freely for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Use video tracking software to measure total distance traveled, average speed, and time spent in the center versus the periphery. Parkinsonian rodents typically show reduced locomotor activity.[7]
Protocol 5: Pole Test
-
Apparatus: A vertical pole (approx. 50 cm high, 1 cm diameter) with a rough surface for grip.
-
Procedure: Place the mouse head-upward on top of the pole.
-
Data Collection: Measure the time it takes for the mouse to turn around and descend the pole. Parkinsonian mice exhibit longer turning and descent times, indicative of bradykinesia.[7][8]
Signaling Pathways and Experimental Workflows
Dopaminergic Neurodegeneration Pathway
The neurotoxins used to model Parkinson's disease ultimately lead to the degeneration of dopaminergic neurons through mechanisms that include mitochondrial dysfunction and oxidative stress.[4][13]
Caption: Neurotoxin-induced dopaminergic degeneration pathway.
Experimental Workflow for Rodent Model Development
The following diagram illustrates a typical workflow for creating and evaluating a neurotoxin-induced rodent model of Parkinson's disease.
Caption: Experimental workflow for Parkinson's model development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Treatment of Parkinsonian syndrome with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 5. [PDF] Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 6. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 8. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. Dexmedetomidine protects against degeneration of dopaminergic neurons and improves motor activity in Parkinson's disease mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Rotenone to Model Parkinson's Disease in Mice: A Review of the Role of Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurochemical changes in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Dexetimide on Cholinergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexetimide is a potent and long-acting anticholinergic agent, classified as a muscarinic antagonist. It is primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] This technical guide provides an in-depth analysis of the effects of this compound on cholinergic pathways, focusing on its mechanism of action, receptor binding affinity, and its influence on acetylcholine (B1216132) neurotransmission. This document synthesizes available data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction: The Role of this compound in Cholinergic Modulation
The central nervous system (CNS) relies on a delicate balance of neurotransmitters to regulate a myriad of physiological and cognitive functions. The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is integral to processes such as motor control, learning, and memory. An imbalance in cholinergic signaling, particularly in relation to the dopaminergic system, is a hallmark of Parkinson's disease, leading to symptoms like tremors, rigidity, and bradykinesia.[2]
This compound functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[3] By blocking these receptors, particularly in the striatum, this compound helps to re-establish the neurochemical equilibrium between dopamine (B1211576) and acetylcholine, thereby alleviating the motor symptoms associated with Parkinson's disease.[2] This guide delves into the specifics of this interaction, providing quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the effects of this compound on cholinergic pathways.
Mechanism of Action: Antagonism of Muscarinic Receptors
This compound exerts its therapeutic effects by competitively blocking muscarinic acetylcholine receptors.[2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) distributed throughout the central and peripheral nervous systems. This compound's antagonism of these receptors, particularly the M1 subtype, is central to its clinical efficacy.
Cholinergic Signaling Pathway
The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. In the context of the striatum, M1 receptor activation leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and neuronal excitation. This compound, by blocking this binding, prevents this signaling cascade.
Cholinergic signaling pathway and the inhibitory action of this compound.
Quantitative Data: Receptor Binding Affinity
Table 1: Ki Values for ¹²⁷I-Iodothis compound
| Muscarinic Receptor Subtype | Ki (pM) | Selectivity Ratio vs M1 |
| M1 | 337 | — |
| M2 | 1,358 | 4.0 |
| M3 | 5,694 | 16.9 |
| M4 | 645 | 1.9 |
| M5 | 1,332 | 4.0 |
Table 2: IC50 Values for ¹²⁷I-Iodothis compound
| Muscarinic Receptor Subtype | IC50 (nM) |
| M1 | 31 |
| M2 | 81 |
| M3 | 641 |
| M4 | 127 |
| M5 | 183 |
These data indicate that ¹²⁷I-iodothis compound exhibits the highest affinity for the M1 and M4 receptor subtypes, which is consistent with the therapeutic targeting of these receptors in the striatum for the treatment of Parkinson's disease.
Effects on Acetylcholine Release
As a muscarinic antagonist, this compound is expected to increase the extracellular levels of acetylcholine. This is due to the blockade of presynaptic M2 autoreceptors, which normally function to inhibit acetylcholine release through a negative feedback mechanism. While direct quantitative data for this compound's effect on acetylcholine release from in vivo microdialysis studies is not available, studies on other muscarinic antagonists have consistently demonstrated this effect. For instance, the M2-selective antagonist AF-DX 116 has been shown to significantly increase hippocampal acetylcholine levels in a dose-dependent manner.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol is adapted from the methodology used to determine the binding affinity of ¹²⁷I-iodothis compound.
Objective: To determine the binding affinity (Ki and IC50) of a test compound (e.g., this compound) for muscarinic receptor subtypes.
Materials:
-
Cell membranes from Chinese hamster ovary (CHO) cells overexpressing human M1-M5 muscarinic receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound: this compound.
-
Binding buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Wash buffer: Ice-cold PBS.
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-labeled standard (e.g., atropine) for non-specific binding.
-
50 µL of varying concentrations of the test compound (this compound).
-
50 µL of [³H]-NMS at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis for Acetylcholine Measurement
This is a generalized protocol for measuring extracellular acetylcholine levels in the brain of a freely moving animal, which can be adapted to study the effects of this compound.
Objective: To measure the in vivo effect of this compound on extracellular acetylcholine levels in a specific brain region (e.g., striatum).
Materials:
-
Laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine).
-
This compound solution for administration.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula into the target brain region (e.g., striatum) and secure it with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Workflow for an in vivo microdialysis experiment.
Conclusion
This compound is a clinically significant muscarinic antagonist that plays a crucial role in modulating cholinergic pathways to treat movement disorders. Its high affinity for muscarinic receptors, particularly the M1 and M4 subtypes, underlies its therapeutic efficacy. While direct quantitative data on its in vivo effects on acetylcholine release are still to be fully elucidated, the established pharmacology of muscarinic antagonists strongly suggests that this compound increases synaptic acetylcholine levels by blocking presynaptic autoreceptors. The detailed experimental protocols provided in this guide offer a framework for further investigation into the precise pharmacodynamics of this compound and its impact on cholinergic neurotransmission. A deeper understanding of these mechanisms will be invaluable for the development of more targeted and effective therapies for neurological disorders characterized by cholinergic dysfunction.
References
- 1. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of extracellular acetylcholine on muscarinic receptor binding assessed by [125I]this compound and a simple probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Striatal Acetylcholine and Dopamine Interactions Produce Situation-appropriate Action Selection - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Dexetimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexetimide, a potent and selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, holds significant therapeutic promise, primarily in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its mechanism of action centers on the blockade of muscarinic receptors, thereby restoring the balance of neurotransmitter activity in the brain. This technical guide provides a comprehensive overview of the current understanding of this compound, including its binding affinity, preclinical and clinical evidence, and detailed experimental protocols for its investigation.
Introduction
This compound is a chiral piperidine (B6355638) derivative that acts as a high-affinity antagonist at muscarinic acetylcholine receptors.[1] These receptors are implicated in a variety of physiological processes, and their dysregulation is a key factor in the pathophysiology of several neurological and psychiatric disorders. The therapeutic utility of this compound has been explored principally in conditions characterized by a relative excess of cholinergic activity, such as Parkinson's disease and the extrapyramidal side effects associated with antipsychotic medications. This document serves as a technical resource for researchers and drug development professionals, summarizing the key pharmacological data and providing methodologies for further investigation into the therapeutic potential of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding profile of this compound to these subtypes is crucial for its therapeutic efficacy and side-effect profile. By blocking these receptors, particularly in the striatum, this compound helps to counteract the excessive cholinergic activity that results from dopamine (B1211576) depletion in Parkinson's disease, thereby alleviating motor symptoms.
Signaling Pathway
The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these pathways. The following diagram illustrates the generalized signaling pathway of a Gq-coupled muscarinic receptor (e.g., M1, M3, M5) and the point of inhibition by this compound.
Quantitative Data
Receptor Binding Affinity
| Receptor Subtype | Mean Ki (pM) for 127I-iodothis compound[2] |
| M1 | 337[2] |
| M2 | 1,358[2] |
| M3 | 5,694 |
| M4 | 645 |
| M5 | 1,332 |
Note: Lower Ki values indicate higher binding affinity.
These data suggest that this compound has a high affinity for the M1 and M4 receptor subtypes, which are highly expressed in the brain regions associated with motor control and cognition.
Pharmacokinetic Properties
Detailed pharmacokinetic data for this compound in humans is limited in publicly available literature. The following table summarizes key pharmacokinetic parameters for the related compound dexmedetomidine, which may provide some context, but it is important to note that these are different molecules and their pharmacokinetic profiles will differ.
| Parameter | Value (for Dexmedetomidine) |
| Bioavailability (Oral) | 16% |
| Bioavailability (Intramuscular) | 104% |
| Bioavailability (Intranasal) | 65% |
| Distribution Half-life (t1/2α) | ~6 minutes |
| Elimination Half-life (t1/2) | 2-2.5 hours |
| Volume of Distribution (Vd) | 223 L |
| Clearance (CL) | 39.7 L/h |
Preclinical and Clinical Evidence
Preclinical Studies
Preclinical investigations have been instrumental in elucidating the therapeutic potential of this compound. In animal models of Parkinson's disease, this compound has been shown to alleviate motor deficits. For instance, in studies involving haloperidol-induced catalepsy, a model for the parkinsonian side effects of antipsychotics, muscarinic antagonists have demonstrated efficacy. While specific quantitative results for this compound in these models are not detailed in the readily available literature, the known mechanism of action suggests its potential for efficacy.
Clinical Trials
Early clinical trials with this compound focused on its utility in treating drug-induced extrapyramidal symptoms. A notable study demonstrated that this compound treatment resulted in significant improvements in gross motor tremor, facial inexpressiveness, and parkinsonian gait within two weeks of treatment, and in dyskinesia after six months.
More recent clinical research on muscarinic receptor modulators continues to highlight the therapeutic potential of this drug class in neurological and psychiatric disorders. While large-scale, modern clinical trials specifically on this compound are scarce, the foundational evidence supports its role as a valuable therapeutic agent.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors.
Materials:
-
Membrane preparations from cells expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of this compound. Include control wells for total binding (no this compound) and non-specific binding (excess of a non-labeled antagonist like atropine).
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Haloperidol-Induced Catalepsy
This protocol describes a method to evaluate the efficacy of this compound in an animal model of drug-induced parkinsonism.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Haloperidol (B65202) solution.
-
This compound solution.
-
Vehicle control solution.
-
Catalepsy scoring apparatus (e.g., a horizontal bar).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle control to the animals at a predetermined time before haloperidol administration.
-
Administer haloperidol to induce catalepsy.
-
Catalepsy Assessment: At various time points after haloperidol injection, assess the degree of catalepsy. A common method is the bar test, where the animal's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is measured.
-
Scoring: Assign a catalepsy score based on the duration the animal maintains the cataleptic posture.
-
Data Analysis: Compare the catalepsy scores between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound remains a compound of significant interest due to its potent and selective antagonism of muscarinic acetylcholine receptors. The available preclinical and clinical data underscore its therapeutic potential in movement disorders characterized by cholinergic overactivity. This technical guide provides a foundation for further research and development of this compound and related compounds. Future investigations should focus on obtaining more detailed pharmacokinetic data in humans and conducting well-controlled clinical trials to fully establish its efficacy and safety in various neurological conditions.
References
Dexetimide as a Probe for Muscarinic Receptor Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexetimide is a potent and selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its high affinity and specificity have established it as a valuable pharmacological tool for the characterization of muscarinic receptor function. This guide provides a comprehensive overview of this compound's use as a probe, including its binding affinity for the five human muscarinic receptor subtypes (M1-M5), its effects on downstream signaling pathways, and detailed experimental protocols for its application in receptor research.
This compound's primary mechanism of action is the competitive blockade of acetylcholine binding to muscarinic receptors.[2] This action helps to restore the balance between the neurotransmitters acetylcholine and dopamine (B1211576) in the brain, which is particularly relevant in the context of neurological conditions like Parkinson's disease.[2] Beyond its therapeutic applications, radiolabeled forms of this compound, such as [¹⁸F]-Fluorobenzyl-Dexetimide (FDEX), are utilized as positron emission tomography (PET) tracers for the in vivo imaging of muscarinic receptors in the brain.[3]
This technical guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a tool to investigate muscarinic receptor pharmacology and physiology.
Data Presentation: Quantitative Analysis of this compound's Interaction with Muscarinic Receptor Subtypes
The following tables summarize the binding affinity (Ki) and functional antagonism (IC50) of this compound and its iodinated analog, ¹²⁷I-iodothis compound, for the five human muscarinic receptor subtypes. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of ¹²⁷I-Iodothis compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean Ki (nM) |
| M1 | 0.337 |
| M2 | 1.15 |
| M3 | 5.68 |
| M4 | 0.67 |
| M5 | 1.51 |
Data extracted from competitive binding experiments using Chinese hamster ovary cell membranes overexpressing human muscarinic receptor subtypes.[4]
Table 2: Functional Antagonism (IC50) of ¹²⁷I-Iodothis compound at Human Muscarinic Receptors
| Receptor Subtype | Mean IC50 (nM) |
| M1 | 31 |
| M2 | 81 |
| M3 | 642 |
| M4 | 143 |
| M5 | 108 |
Data from GTPγ³⁵S binding assays assessing the functional antagonism of acetylcholine-activated human M1-M5 receptors.
Table 3: Comparative Binding Affinities (pKi) of Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 |
| Pirenzepine (B46924) | 8.0 | 6.6 | 6.8 | 7.3 |
| Methoctramine | 6.9 | 8.1 | 6.8 | 7.4 |
| 4-DAMP | 8.9 | 8.0 | 9.0 | 8.8 |
| Atropine (B194438) | 9.0 | 8.9 | 9.2 | 9.0 |
This table provides a comparative context for this compound's binding profile, showcasing the affinities of other commonly used muscarinic antagonists. pKi is the negative logarithm of the Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by muscarinic receptor activation and a general workflow for characterizing a muscarinic antagonist like this compound.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through various downstream signaling cascades. The five subtypes couple to different G proteins, leading to distinct cellular responses.
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dexetimide's Role in Neurotransmitter Imbalance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexetimide is a potent and selective muscarinic acetylcholine (B1216132) receptor antagonist used primarily in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is rooted in its ability to correct the functional imbalance between the dopaminergic and cholinergic neurotransmitter systems in the brain, a hallmark of these neurological conditions.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Dopamine-Acetylcholine Imbalance
Normal motor control is maintained by a delicate balance between the inhibitory effects of dopamine (B1211576) and the excitatory effects of acetylcholine (ACh) within the basal ganglia, particularly the striatum.[4] In conditions such as Parkinson's disease, the degeneration of dopaminergic neurons leads to a significant reduction in dopamine levels. This depletion creates a state of relative cholinergic overactivity, disrupting the finely tuned signaling required for smooth, controlled movement. This imbalance manifests as the characteristic motor symptoms of parkinsonism: tremors, rigidity, and bradykinesia. Similarly, antipsychotic drugs that block dopamine D2 receptors can induce extrapyramidal symptoms by creating a functional dopamine deficit, which again leads to a relative excess of cholinergic influence.
This compound, a piperidine (B6355638) anticholinergic agent, directly addresses this cholinergic hyperactivity. By acting as a muscarinic antagonist, it blocks the action of acetylcholine, thereby helping to restore a more normal balance with the compromised dopaminergic system.
Mechanism of Action
This compound exerts its therapeutic effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system. Its chemical structure allows it to effectively cross the blood-brain barrier and act on receptors within the striatum, a key region for motor control.
The primary mechanism involves the following steps:
-
Dopamine Depletion: In parkinsonian states, decreased dopamine release from nigrostriatal neurons leads to reduced activation of inhibitory D2 receptors on striatal cholinergic interneurons.
-
Cholinergic Disinhibition: The lack of dopaminergic inhibition results in the disinhibition and subsequent overactivity of these cholinergic interneurons, leading to excessive ACh release in the striatum.
-
Muscarinic Receptor Blockade: this compound selectively binds to and blocks postsynaptic muscarinic receptors (primarily the M1 subtype) on medium spiny neurons.
-
Restoration of Balance: By preventing ACh from binding to its receptors, this compound reduces the excessive excitatory cholinergic signaling, which helps to functionally compensate for the dopaminergic deficit and alleviate motor symptoms.
Quantitative Receptor Binding Profile
The affinity and selectivity of a drug for its target receptors are critical determinants of its pharmacological profile. While data for this compound itself is sparse in publicly accessible literature, studies on its iodinated analog, ¹²⁷I-iodothis compound, provide valuable insight into its binding characteristics for human muscarinic receptor subtypes. These studies confirm a high affinity for all subtypes, with a preference for the M1 receptor.
Table 1: Binding Affinity (Ki) and Functional Antagonism (IC₅₀) of ¹²⁷I-Iodothis compound
| Receptor Subtype | Mean Kᵢ (pM) | Mean IC₅₀ (nM) |
|---|---|---|
| M1 | 337 | 31 |
| M2 | 636 | 81 |
| M3 | 5690 | 642 |
| M4 | 637 | 250 |
| M5 | 2110 | 483 |
Data derived from radioligand binding and GTPγ³⁵S functional assays on human muscarinic receptors.
Key Experimental Protocols
Characterizing the role of this compound in neurotransmitter imbalance involves a combination of in vitro and in vivo experimental techniques.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for muscarinic receptors by measuring its ability to compete with a known radiolabeled ligand.
Objective: To calculate the Kᵢ of this compound for a specific muscarinic receptor subtype.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with ³H or ¹²⁵I (e.g., [³H]N-methylscopolamine).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: 96-well filter plates, cell harvester, liquid scintillation counter or gamma counter.
Methodology:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 20-50 µg protein/well), a fixed concentration of the radioligand (typically at its Kₔ value), and a range of concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each well using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
References
Preclinical Evaluation of Dexetimide for Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexetimide, a potent and centrally acting muscarinic acetylcholine (B1216132) receptor antagonist, holds potential for the therapeutic intervention in a range of neurological disorders characterized by cholinergic overactivity. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing its mechanism of action, relevant signaling pathways, and the requisite experimental protocols for its assessment. Due to the limited availability of specific, publicly accessible preclinical data for this compound, this guide presents illustrative data in a structured format to serve as a template for the presentation and interpretation of such findings. Detailed methodologies for key behavioral and toxicological assays are provided to guide future preclinical investigations.
Introduction to this compound
This compound is a selective muscarinic acetylcholine receptor antagonist. Its primary mechanism of action involves the blockade of these receptors in the central nervous system (CNS), particularly in regions such as the striatum.[1] This antagonism helps to restore the balance between the cholinergic and dopaminergic systems, a key pathological feature in certain movement disorders like Parkinson's disease.[1] The therapeutic rationale for this compound extends to other neurological conditions where a reduction in cholinergic transmission may be beneficial.
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G proteins and downstream signaling cascades.
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks this cascade.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. They can also directly modulate ion channels, such as inwardly rectifying potassium channels. This compound's antagonism prevents these effects.
Signaling Pathway Diagrams
Figure 1: this compound's antagonism of Gq-coupled muscarinic receptor signaling.
Figure 2: this compound's antagonism of Gi-coupled muscarinic receptor signaling.
Preclinical Efficacy Data (Illustrative)
The following tables are illustrative examples of how quantitative data from preclinical efficacy studies of this compound could be presented.
Table 1: Effect of this compound on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Descend (seconds, Mean ± SEM) |
| Vehicle | - | 10 | 15.2 ± 2.1 |
| Haloperidol (B65202) (1 mg/kg) + Vehicle | - | 10 | 168.5 ± 12.3 |
| Haloperidol (1 mg/kg) + this compound | 0.5 | 10 | 110.2 ± 9.8* |
| Haloperidol (1 mg/kg) + this compound | 1.0 | 10 | 65.7 ± 7.4** |
| Haloperidol (1 mg/kg) + this compound | 2.0 | 10 | 25.1 ± 3.5*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Haloperidol + Vehicle group.
Table 2: Effect of this compound on Motor Coordination in the Rotarod Test in a Mouse Model of Parkinson's Disease (6-OHDA Lesioned)
| Treatment Group | Dose (mg/kg, p.o.) | N | Latency to Fall (seconds, Mean ± SEM) |
| Sham + Vehicle | - | 12 | 185.4 ± 10.2 |
| 6-OHDA + Vehicle | - | 12 | 72.1 ± 8.5 |
| 6-OHDA + this compound | 1 | 12 | 98.6 ± 9.1* |
| 6-OHDA + this compound | 3 | 12 | 125.3 ± 11.4** |
| 6-OHDA + L-DOPA | 20 | 12 | 145.8 ± 12.0*** |
*p<0.05, **p<0.01, ***p<0.001 compared to 6-OHDA + Vehicle group.
Preclinical Safety and Toxicology Data (Illustrative)
The following table is an illustrative example of how quantitative data from a preclinical safety study of this compound could be presented.
Table 3: Summary of Single-Dose Acute Toxicity of this compound in Rats
| Route of Administration | Sex | N | LD50 (mg/kg) (95% Confidence Interval) | Observed Clinical Signs |
| Oral (p.o.) | Male | 10 | 150 (135-165) | Sedation, ataxia, mydriasis, decreased respiratory rate |
| Female | 10 | 135 (120-150) | Sedation, ataxia, mydriasis, decreased respiratory rate | |
| Intraperitoneal (i.p.) | Male | 10 | 75 (68-82) | Sedation, ataxia, mydriasis, decreased respiratory rate, tremors |
| Female | 10 | 68 (61-75) | Sedation, ataxia, mydriasis, decreased respiratory rate, tremors |
Experimental Protocols
Detailed protocols for key behavioral and toxicological assays relevant to the preclinical evaluation of this compound are provided below.
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the potential of this compound to reverse catalepsy, a common model for the extrapyramidal side effects of antipsychotic drugs and a proxy for parkinsonian rigidity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Haloperidol solution
-
This compound solution
-
Vehicle solution (e.g., saline with 0.5% Tween 80)
-
Catalepsy bar (horizontal metal bar, 1 cm in diameter, elevated 9 cm from the base)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
30 minutes after this compound/vehicle administration, administer haloperidol (1 mg/kg, i.p.) to induce catalepsy.
-
-
Catalepsy Assessment:
-
At 30, 60, 90, and 120 minutes post-haloperidol injection, place the rat's forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, the latency is recorded as 180 seconds.
-
-
Data Analysis: Compare the mean latency to descend between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Rotarod Test for Motor Coordination in Mice
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Rotarod apparatus (e.g., Ugo Basile)
-
This compound solution
-
Vehicle solution
Procedure:
-
Training:
-
Acclimate mice to the testing room for at least 30 minutes.
-
On two consecutive days before the test day, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes per trial, with 2-3 trials per day.
-
-
Test Day:
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
At the time of peak drug effect (determined from pharmacokinetic studies), place the mice on the rotarod.
-
The rod is set to accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rotating rod for each mouse.
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Calculate the average latency to fall across the three trials for each mouse. Compare the mean latencies between treatment groups using appropriate statistical analysis.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess the effects of this compound on spontaneous locomotor activity and exploratory behavior, which can be indicative of sedative or anxiolytic/anxiogenic effects.
Materials:
-
Male mice or rats
-
Open field arena (e.g., a 40 x 40 x 30 cm box) with automated tracking software or video recording capabilities.
-
This compound solution
-
Vehicle solution
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes prior to the test. The testing room should be dimly lit and quiet.
-
Drug Administration: Administer this compound or vehicle at the appropriate dose and route.
-
Testing:
-
At the time of expected peak drug effect, gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).
-
The automated tracking system or video recording will capture the animal's movements.
-
-
Data Analysis: Analyze the following parameters:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: Average speed of movement.
-
Compare these parameters between treatment groups using statistical analysis.
-
Experimental Workflow Diagram
Figure 3: A representative workflow for the preclinical evaluation of this compound.
Conclusion
The preclinical evaluation of this compound for neurological disorders requires a systematic approach encompassing in vitro characterization, in vivo efficacy in relevant animal models, and comprehensive safety and toxicology assessments. While specific public data for this compound is limited, this guide provides a framework for the design, execution, and reporting of such studies. The detailed experimental protocols and illustrative data tables serve as a resource for researchers in the field of neuropharmacology and drug development. Further preclinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to support its potential transition to clinical development for the treatment of neurological disorders.
References
Methodological & Application
Application Notes and Protocols: Dexetimide Muscarinic Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexetimide is a potent and stereospecific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] It serves as a valuable pharmacological tool for the characterization of mAChRs and has been developed in radiolabeled forms, such as [3H]this compound and [125I]iodothis compound, for use in radioligand binding assays.[1][2] These assays are fundamental in neuroscience and drug discovery for quantifying the affinity of novel compounds for muscarinic receptors and for studying receptor density and distribution. This document provides a detailed protocol for performing a competitive radioligand binding assay using a radiolabeled form of this compound to determine the binding affinity of unlabled test compounds for the five muscarinic receptor subtypes (M1-M5).
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. They are classified into five subtypes (M1-M5) based on their pharmacological properties and the signaling pathways they activate. These subtypes are broadly divided into two groups based on their G-protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[3]
The activation of Gq/11-coupled receptors (M1, M3, M5) stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi/o-coupled receptors (M2, M4), upon activation, inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors.
Quantitative Data Summary
The binding affinities of this compound and its iodinated analog for the five human muscarinic receptor subtypes are summarized below. These values are essential for designing and interpreting competitive binding assays.
| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| 127I-Iodothis compound | M1 | 0.337 | 31 | |
| 127I-Iodothis compound | M2 | 1.15 | 81 | |
| 127I-Iodothis compound | M3 | 5.69 | 642 | |
| 127I-Iodothis compound | M4 | 0.64 | 134 | |
| 127I-Iodothis compound | M5 | 2.13 | 414 |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values can vary depending on the experimental conditions, including the radioligand and its concentration used in the assay.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the steps for a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using a radiolabeled this compound analog (e.g., [3H]N-methylscopolamine as the radioligand and unlabeled this compound as a competitor, or directly using a radiolabeled this compound). The principles can be adapted for [125I]iodothis compound.
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or another suitable muscarinic radioligand.
-
Competitor (Test Compound): Unlabeled this compound (for validation) or the compound of interest.
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist, such as atropine (B194438) (1-10 µM).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
96-well or 384-well Filter Plates: Glass fiber filter plates (e.g., MultiScreenHTS) are commonly used.
-
Scintillation Cocktail: For detecting radioactivity.
-
Microplate Scintillation Counter.
-
Incubator.
-
Vacuum Manifold.
Experimental Workflow
Figure 2: General workflow for a muscarinic receptor competitive binding assay.
Detailed Methodology
-
Preparation:
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.
-
Dilute the radioligand in assay buffer to a final concentration close to its KD value for the target receptor.
-
Dilute the cell membranes in ice-cold assay buffer to a concentration that will result in specific binding of approximately 5-10% of the total added radioligand.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of the high-concentration atropine solution, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension to designated wells.
-
Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension to the remaining wells.
-
All additions should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters rapidly with several volumes of ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, from the atropine wells) from the total binding (CPM from the buffer wells).
-
For the competitive binding wells, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Conclusion
The this compound muscarinic receptor binding assay is a robust and widely used method in pharmacology and drug discovery. By following this detailed protocol, researchers can accurately determine the binding affinities of novel compounds for the different muscarinic receptor subtypes. This information is critical for understanding the selectivity and potential therapeutic applications of new chemical entities targeting the cholinergic system.
References
Application Notes and Protocols for Dexetimide in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexetimide is a potent and long-acting synthetic anticholinergic agent, primarily recognized for its activity as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It is the dextrorotatory enantiomer of benzetimide.[3] In neuroscience and pharmacology, this compound serves as a valuable tool for investigating the physiological roles of muscarinic signaling pathways. While not a direct ion channel blocker, this compound's antagonism of G-protein coupled muscarinic receptors allows for the study of their downstream modulation of various ion channels.[2]
Patch clamp electrophysiology is a powerful technique for investigating the activity of ion channels in real-time.[4] By utilizing patch clamp, researchers can elucidate how muscarinic receptor activation, and its blockade by this compound, influences cellular excitability and ion channel function. This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology to study the modulation of ion channels secondary to muscarinic receptor antagonism.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[2] There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.[5][6][7]
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These pathways can modulate the activity of various ion channels, including Ca2+-activated potassium channels and transient receptor potential (TRP) channels.
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of Gi/o proteins can also directly modulate the activity of certain ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
By blocking these receptors, this compound can prevent the acetylcholine- or muscarinic agonist-induced modulation of these downstream ion channels.
Data Presentation
The following table summarizes the binding affinities of 127I-iodothis compound, a close structural analog of this compound, for the five human muscarinic receptor subtypes. This data provides insight into the potential selectivity of this compound.
| Receptor Subtype | Mean Kᵢ (pM) | Fold Selectivity vs. M1 | Reference |
| M1 | 337 | 1 | [8] |
| M2 | 640.3 | 1.9 | [8] |
| M3 | 5695.7 | 16.9 | [8] |
| M4 | 1431.5 | 4.2 | [8] |
| M5 | 1752.4 | 5.2 | [8] |
Experimental Protocols
This section provides a detailed protocol for a whole-cell patch clamp experiment designed to investigate the inhibitory effect of this compound on muscarinic agonist-activated currents.
Cell Preparation
-
Cell Culture : Culture a suitable cell line endogenously expressing or transfected with the muscarinic receptor subtype and ion channel of interest (e.g., CHO or HEK293 cells).
-
Cell Plating : Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm with sucrose. | ||
| Internal Solution | K-gluconate | 120 |
| KCl | 20 | |
| MgCl₂ | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na₂-GTP | 0.3 | |
| Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose. | ||
| Agonist Solution | Carbachol | 10 µM (in external solution) |
| Antagonist Solution | This compound | 100 nM (in external solution) |
Note: The optimal concentrations of agonist and antagonist should be determined empirically for the specific cell type and receptor-channel system under investigation.
Electrophysiological Recording
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration :
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition :
-
Use a patch clamp amplifier and data acquisition software (e.g., pCLAMP).
-
Hold the cell at a holding potential of -60 mV in voltage-clamp mode.
-
Record baseline current for 1-2 minutes.
-
-
Experimental Procedure :
-
Perfuse the cell with the muscarinic agonist (e.g., 10 µM carbachol) and record the induced current until a stable response is achieved.
-
Wash out the agonist with the external solution until the current returns to baseline.
-
Pre-incubate the cell with this compound (e.g., 100 nM) for 2-5 minutes.
-
Co-apply the muscarinic agonist and this compound and record the current.
-
Wash out all compounds with the external solution.
-
Data Analysis
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the agonist-induced current by this compound.
-
To determine the IC50 of this compound, perform the experiment with a range of this compound concentrations and fit the concentration-response data with the Hill equation.
Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for a patch clamp experiment with this compound.
Logical Relationship
References
- 1. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle [pubmed.ncbi.nlm.nih.gov]
- 2. The structural basis of the G protein–coupled receptor and ion channel axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. Carbachol inhibits electrophysiological effects of cyclic AMP in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexmedetomidine Reduces Presynaptic γ-Aminobutyric Acid Release and Prolongs Postsynaptic Responses in Layer 5 Pyramidal Neurons in the Primary Somatosensory Cortex of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of Dexetimide in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the in vivo administration of Dexetimide in mouse models is limited in publicly available literature. The following application notes and protocols are constructed based on the known pharmacology of this compound as a muscarinic acetylcholine (B1216132) receptor antagonist and data from analogous anticholinergic compounds, such as atropine (B194438) and scopolamine (B1681570), which have been studied more extensively in mice. These protocols should serve as a starting point for experimental design, and optimization of dosages and specific parameters for this compound is highly recommended.
Introduction
This compound is a potent and long-acting anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, this compound inhibits the effects of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems. In clinical settings, it has been used in the management of Parkinson's disease and other movement disorders.[2][3] The study of this compound in mouse models can provide valuable insights into the role of the cholinergic system in various physiological and pathological processes, including learning, memory, and motor control. These application notes provide a framework for the in vivo administration of this compound in mice, including suggested protocols for administration and subsequent behavioral analysis.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to and blocking muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.[4] M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][5] By antagonizing these receptors, this compound can modulate a wide range of downstream signaling pathways.
Data Presentation: Effects of Analogous Muscarinic Antagonists in Mice
The following tables summarize quantitative data from in vivo studies in mice using scopolamine, a well-characterized muscarinic antagonist, to induce cognitive deficits. This data can serve as a reference for the expected outcomes and effect sizes when designing experiments with this compound.
Table 1: Effect of Scopolamine on Memory Performance in Behavioral Tasks
| Behavioral Test | Drug & Dose | Administration Route | Key Finding | Reference |
| T-Maze | Scopolamine (1 mg/kg) | Intraperitoneal (i.p.) | Significant decrease in time spent in the preferred arm. | [6] |
| Novel Object Recognition | Scopolamine (1 mg/kg) | Intraperitoneal (i.p.) | Significant decrease in the discrimination index for the novel object. | [6] |
| Morris Water Maze | Scopolamine | Intraperitoneal (i.p.) | Significant increase in escape latency. | [7] |
| Step-down Test | Scopolamine (2 mg/kg) | Intraperitoneal (i.p.) | Significant decrease in step-down latency and increase in error frequency. | [8] |
Table 2: Effect of Scopolamine on Biochemical Markers in Mouse Brain
| Biochemical Marker | Drug & Dose | Administration Route | Effect | Reference |
| Acetylcholinesterase (AChE) Activity | Scopolamine (1 mg/kg) | Intraperitoneal (i.p.) | Significant increase in AChE activity. | [6] |
| Malondialdehyde (MDA) | Scopolamine (1 mg/kg) | Intraperitoneal (i.p.) | Significant increase in MDA levels, indicating oxidative stress. | [6][9] |
| Glutathione (GSH) | Scopolamine (2 mg/kg) | Intraperitoneal (i.p.) | Significant decrease in GSH levels. | [8] |
| Superoxide Dismutase (SOD) | Scopolamine (2 mg/kg) | Intraperitoneal (i.p.) | Significant decrease in SOD activity. | [8] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models, as well as for a common behavioral test to assess cognitive function.
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage (p.o.) administration. The choice of vehicle should be based on the solubility of this compound and the experimental requirements. A vehicle-only control group should always be included in the experimental design.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO or Tween 80)[10][11][12]
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge for i.p. and s.c. injections)
-
Oral gavage needles (for p.o. administration)
-
Analytical balance
Procedure:
-
Vehicle Selection and Preparation:
-
For soluble compounds, sterile 0.9% saline is the preferred vehicle.
-
For compounds with low aqueous solubility, a co-solvent system may be necessary. A common vehicle is a mixture of DMSO and saline. It is crucial to keep the final concentration of DMSO low (typically <5-10%) to avoid toxicity.[13] For example, a 10% DMSO in saline solution can be prepared by mixing 1 part DMSO with 9 parts sterile saline.
-
-
This compound Solution Preparation:
-
Accurately weigh the required amount of this compound hydrochloride.
-
In a sterile microcentrifuge tube, dissolve the this compound in a small amount of the chosen vehicle.
-
Vortex thoroughly until the compound is completely dissolved. If using a co-solvent system, dissolve the this compound in the organic solvent first, then add the aqueous component.
-
Adjust the final volume with the vehicle to achieve the desired final concentration.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution (typically a volume of 5-10 ml/kg body weight).
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the skin on the back of the neck to form a tent.
-
Insert a 27-30 gauge needle into the base of the tented skin.
-
Inject the solution (typically a volume of 5-10 ml/kg body weight).
-
-
Oral Gavage (p.o.):
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the solution (typically a volume of 5-10 ml/kg body weight).
-
-
Dosage Considerations:
-
Based on studies with other muscarinic antagonists like scopolamine and atropine, a starting dose range of 0.1 - 1.0 mg/kg for this compound could be explored.[6][14]
-
A dose-response study is essential to determine the optimal dose for the desired effect and to identify any potential toxicity.
Protocol 2: Assessment of Cognitive Impairment using the Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to evaluate learning and memory in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., a 40 cm x 40 cm x 40 cm box)
-
Two identical objects (familiar objects)
-
One novel object, different in shape and color from the familiar objects
-
Video recording system
-
Behavioral analysis software
Procedure:
-
Habituation:
-
On day 1, place each mouse in the empty open field arena for 5-10 minutes to allow for habituation to the new environment.
-
-
Training/Familiarization Phase:
-
On day 2, place two identical objects in the arena.
-
Administer this compound or vehicle to the mice 30-60 minutes before the training session.
-
Place a mouse in the arena and allow it to explore the two identical objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Testing/Novelty Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the mouse to explore the objects for a set period (e.g., 5 minutes) and record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact memory. A DI close to zero suggests memory impairment.
-
Compare the DI between the this compound-treated and vehicle-treated groups.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study involving this compound administration and subsequent behavioral and biochemical analysis.
References
- 1. Effects of extracellular acetylcholine on muscarinic receptor binding assessed by [125I]this compound and a simple probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Atropine, an anticholinergic drug, impairs memory retrieval of a high consolidated avoidance response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dexetimide Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexetimide is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a particular affinity for the M1 subtype.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems.[2] The antagonism of mAChRs by this compound modulates downstream signaling pathways, making it a valuable tool for studying the cholinergic system and a potential therapeutic agent for neurological disorders characterized by cholinergic hyperactivity, such as Parkinson's disease.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to characterize its antagonist activity at muscarinic receptors.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it blocks the binding of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists. This inhibition prevents the activation of downstream signaling cascades.
Muscarinic receptors are coupled to different G-proteins, leading to distinct cellular responses:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
This compound's antagonism of these receptors can be quantified by measuring its ability to inhibit agonist-induced changes in these second messengers (intracellular Ca2+ and cAMP).
Signaling Pathway Diagram
Caption: this compound antagonism of the M1 muscarinic receptor signaling pathway.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the maximal response induced by a muscarinic agonist. Due to the limited availability of specific IC50 values for this compound in common cell lines, a protocol for its determination is provided. For reference, the IC50 values for the well-characterized non-selective muscarinic antagonist, Atropine, are presented below.
| Receptor Subtype | Cell Line | Assay Type | Agonist (Concentration) | Atropine IC50 (nM) |
| M1 | CHO-K1 | Calcium Mobilization | Carbachol (EC80) | ~1-5 |
| M2 | CHO-K1 | cAMP Inhibition | Acetylcholine (EC80) | ~1-10 |
| M3 | CHO-K1 | Calcium Mobilization | Carbachol (EC80) | ~1-5 |
| M4 | CHO-K1 | cAMP Inhibition | Acetylcholine (EC80) | ~1-10 |
| Endogenous mAChRs | SH-SY5Y | Calcium Mobilization | Carbachol (EC80) | ~5-20 |
Note: These are approximate values based on typical experimental outcomes and should be determined empirically for each experimental system.
Experimental Protocols
Cell Culture
a) CHO-K1 Cells Stably Expressing Muscarinic Receptors (e.g., CHO-M1)
-
Culture Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 for neomycin resistance).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium and wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add Trypsin-EDTA solution and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
-
b) SH-SY5Y Human Neuroblastoma Cells
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) and F12 medium (1:1 mixture) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate medium and wash with DPBS.
-
Add Trypsin-EDTA and incubate. SH-SY5Y cells may require gentle tapping to detach.
-
Neutralize with complete medium, centrifuge, and resuspend.
-
Seed into new flasks at a ratio of 1:4 to 1:8.
-
Determination of this compound IC50 using a Calcium Mobilization Assay (for M1/M3/M5 or SH-SY5Y cells)
This protocol outlines the steps to determine the concentration-dependent inhibition of agonist-induced calcium flux by this compound.
Experimental Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound using a calcium mobilization assay.
Materials:
-
CHO-M1 or SH-SY5Y cells
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Muscarinic agonist (e.g., Carbachol)
-
This compound
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for CHO-K1; 80,000-100,000 cells/well for SH-SY5Y). Incubate for 24 hours.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically in Assay Buffer. Probenecid can be included to improve dye retention.
-
Aspirate the culture medium from the wells and add the dye loading solution.
-
Incubate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range to start with would be 10 µM down to 0.1 nM.
-
Remove the dye loading solution and add the this compound dilutions to the respective wells. Include wells with vehicle control (Assay Buffer with the same final concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare the agonist (e.g., Carbachol) at a concentration that elicits ~80% of its maximal response (EC80). This should be determined in a separate agonist dose-response experiment.
-
Place the plate in the fluorescence reader.
-
Set the instrument to record a baseline fluorescence for a few seconds, then inject the agonist solution into the wells and continue recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the control wells (agonist alone, 0% inhibition; no agonist, 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Measurement of this compound's Effect on cAMP Levels (for M2/M4 receptors)
This protocol is for assessing the antagonist activity of this compound on Gi-coupled muscarinic receptors by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing M2 or M4 receptors
-
White, opaque 96-well plates
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
Muscarinic agonist (e.g., Acetylcholine with a cholinesterase inhibitor like physostigmine, or a stable analog like Carbachol)
-
This compound
-
Cell lysis buffer (if required by the assay kit)
-
Plate reader compatible with the chosen assay format
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment:
-
Aspirate the culture medium.
-
Add serial dilutions of this compound in stimulation buffer (provided with the cAMP kit or a suitable buffer like HBSS). Include vehicle controls.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution containing the agonist at its EC80 concentration and a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized).
-
Add this solution to the wells containing the this compound dilutions.
-
Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes) to allow for cAMP modulation.
-
-
cAMP Detection:
-
Lyse the cells (if necessary for the assay).
-
Follow the cAMP assay kit manufacturer's protocol to add the detection reagents.
-
Incubate as required.
-
-
Measurement and Analysis:
-
Read the plate using the appropriate plate reader.
-
Calculate the cAMP concentrations based on a standard curve.
-
Plot the percent inhibition of the agonist response versus the log of the this compound concentration and fit the curve to determine the IC50.
-
Conclusion
These protocols provide a framework for the in vitro characterization of this compound's antagonist activity at muscarinic acetylcholine receptors. The choice of cell line and assay will depend on the specific receptor subtype of interest. It is crucial to empirically determine optimal experimental conditions, such as cell seeding density, agonist concentration (EC80), and incubation times, for each specific experimental setup. The provided diagrams and tables offer a clear visual and quantitative summary to guide researchers in their experimental design and data interpretation.
References
Application Notes and Protocols for Preparing Dexetimide Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexetimide is a potent and selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, making it a valuable tool in neuroscience research and drug development, particularly in studies related to neurodegenerative disorders like Parkinson's disease.[1][2][3] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solvating power for organic molecules.[4] These application notes provide a detailed protocol for the preparation, storage, and application of a this compound stock solution in DMSO.
Data Presentation
Quantitative data and key parameters for the preparation and use of this compound are summarized in the tables below for easy reference.
Table 1: Properties of this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₃H₂₆N₂O₂ | [3] |
| Molecular Weight | 362.47 g/mol | [3] |
| Mechanism of Action | Muscarinic Acetylcholine Receptor Antagonist | [1][2][5] |
| Primary Target(s) | M1, M2, M3, M4, M5 mAChRs | [1] |
Table 2: this compound Stock Solution Parameters
| Parameter | Recommendation | Source/Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for organic compounds.[4] |
| Solubility in DMSO | ≥ 100 mg/mL | Vendor Data |
| Recommended Stock Concentration | 10 mM | Common starting concentration for in vitro assays. |
| Storage Temperature (Powder) | -20°C | General lab practice for solid compounds. |
| Storage Temperature (DMSO Stock) | -20°C (short-term, <1 month), -80°C (long-term, up to 6 months) | To maintain stability and prevent degradation. |
| Final DMSO Concentration in Assay | < 0.5% (v/v), preferably ≤ 0.1% | To minimize solvent-induced cytotoxicity.[6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial of this compound powder and the anhydrous DMSO to come to room temperature to prevent condensation.
-
Calculation:
-
Molecular Weight (MW) of this compound = 362.47 g/mol
-
To prepare 1 mL of a 10 mM (0.01 M) solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 362.47 g/mol = 0.0036247 g
-
Mass (mg) = 3.625 mg
-
-
-
Weighing: Carefully weigh out 3.625 mg of this compound powder using a calibrated analytical balance. Transfer the weighed powder into a sterile, amber microcentrifuge tube or glass vial. The use of amber vials is recommended to protect the compound from light.
-
Dissolution: a. Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. b. Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate complete dissolution. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: a. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can lead to degradation of the compound. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Application Protocol: In Vitro Muscarinic Receptor Antagonist Assay
This protocol provides a general framework for determining the inhibitory activity of this compound on muscarinic receptors in a cell-based assay. This example focuses on a functional assay measuring the inhibition of acetylcholine-induced calcium influx in a neuronal cell line expressing muscarinic receptors (e.g., SH-SY5Y).
Materials:
-
10 mM this compound in DMSO stock solution
-
Neuronal cell line expressing muscarinic receptors (e.g., SH-SY5Y)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Acetylcholine (ACh) or another muscarinic agonist (e.g., Carbachol)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare a series of dilutions of the this compound stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and non-toxic (e.g., 0.1%).
-
Calcium Dye Loading: a. Remove the culture medium from the wells and wash the cells gently with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium). b. Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Incubation: a. After dye loading, wash the cells to remove excess dye. b. Add the prepared this compound working solutions (and a vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: a. Prepare a solution of the muscarinic agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₈₀). b. Place the 96-well plate in a fluorescence plate reader. c. Initiate the fluorescence reading and, after establishing a stable baseline, add the agonist solution to all wells simultaneously using an automated injection system if available. d. Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of the vehicle control. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.[7][8]
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solution.
Caption: this compound's mechanism of action on muscarinic receptor signaling pathways.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. sketchviz.com [sketchviz.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. toolify.ai [toolify.ai]
- 6. biorxiv.org [biorxiv.org]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
Application Notes and Protocols for Immunohistochemistry After Dexetimide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunohistochemistry (IHC) studies to investigate the effects of Dexetimide treatment on protein expression in tissue samples. Given that this compound is a potent muscarinic acetylcholine (B1216132) receptor antagonist, these protocols are designed to help researchers quantify changes in target protein levels and understand the downstream cellular effects of this drug.[1][2]
Introduction to this compound and its Mechanism of Action
This compound is a powerful anticholinergic agent that functions by blocking muscarinic acetylcholine receptors.[1] These receptors are involved in a multitude of physiological processes, and their inhibition can lead to significant changes in cellular signaling and protein expression. Understanding the impact of this compound on tissue-specific protein expression is crucial for elucidating its therapeutic effects and potential side effects. Immunohistochemistry is an invaluable technique for this purpose, allowing for the visualization and quantification of protein expression within the context of tissue architecture.[3][4]
Potential Protein Targets for IHC Analysis After this compound Treatment:
-
Muscarinic Receptor Subtypes (M1-M5): To investigate potential receptor downregulation or upregulation in response to chronic antagonist treatment.
-
Downstream Signaling Proteins:
-
G-proteins (e.g., Gq/11, Gi/o): To assess changes in the coupling of muscarinic receptors to their signaling partners.
-
Phospholipase C (PLC): A key enzyme in the Gq/11 pathway.
-
Adenylyl Cyclase: A key enzyme in the Gi/o pathway.
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): Downstream effectors of muscarinic signaling.
-
-
Markers of Neuronal Activity: (e.g., c-Fos, p-CREB) to study the effect of muscarinic blockade on neuronal activation.
-
Apoptosis Markers: (e.g., Caspase-3, Bax, Bcl-2) to evaluate potential cellular toxicity or protective effects.
-
Cell Proliferation Markers: (e.g., Ki-67, PCNA) to assess the impact on cell division in relevant tissues.
Experimental Protocols
This section provides a detailed, generalized protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol should be optimized for your specific primary antibody, tissue type, and experimental conditions.
Tissue Preparation and Sectioning
-
Fixation: Immediately after dissection, fix the tissue in 10% neutral buffered formalin for 4-24 hours at room temperature. The volume of fixative should be at least 20 times the volume of the tissue. Avoid fixing for more than 24 hours to prevent antigen masking.
-
Dehydration: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100%).
-
Clearing: Clear the tissue in xylene or a xylene substitute.
-
Paraffin (B1166041) Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and then embed it to form a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and mount them on positively charged microscope slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 80%, 70% for 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval: This step is crucial for unmasking epitopes that may have been altered by formalin fixation.
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a staining dish containing an appropriate retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0). Heat to 95-100°C for 20-40 minutes. Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with an enzyme such as Proteinase K, Trypsin, or Pepsin. The concentration and incubation time must be optimized.
-
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking Non-Specific Binding: Incubate sections with a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with PBS or TBS containing a mild detergent like Tween-20 (PBST/TBST) (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Incubate sections with a biotinylated or enzyme-conjugated secondary antibody (specific to the primary antibody's host species) for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as in 2.2.6.
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes.
-
Incubate with a chromogenic substrate such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity develops. Monitor under a microscope.
-
-
Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions.
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Quantitative Data Analysis
To obtain objective and reproducible results, quantitative analysis of IHC staining is recommended over subjective scoring.
Semi-Quantitative Analysis
This method involves scoring the intensity and the percentage of stained cells.
Table 1: H-Score (Histoscore) Calculation
| Staining Intensity | Score | Percentage of Stained Cells |
| No staining | 0 | 0-100% |
| Weak staining | 1+ | 0-100% |
| Moderate staining | 2+ | 0-100% |
| Strong staining | 3+ | 0-100% |
H-Score Formula: H-Score = (Percentage of cells with weak staining * 1) + (Percentage of cells with moderate staining * 2) + (Percentage of cells with strong staining * 3) The final score ranges from 0 to 300.
Digital Image Analysis
Computer-assisted image analysis provides a more objective and sensitive method for quantifying IHC results.
-
Image Acquisition: Acquire high-resolution digital images of the stained tissue sections under consistent lighting and magnification.
-
Image Processing Software: Use software such as ImageJ (Fiji) or commercial platforms (e.g., Aperio, Visiopharm) for analysis.
-
Color Deconvolution: Separate the chromogen stain (e.g., DAB) from the counterstain (e.g., hematoxylin).
-
Thresholding: Set a threshold to distinguish positively stained areas from the background.
-
Measurement: Quantify parameters such as:
-
Staining Intensity: Mean optical density of the stained area.
-
Percentage of Positive Area: The fraction of the total tissue area that is positively stained.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups.
Table 2: Example of Quantitative IHC Data Summary for a Fictional Study
| Treatment Group | N | Target Protein Expression (H-Score, Mean ± SEM) | Target Protein Expression (% Positive Area, Mean ± SEM) | p-value (vs. Vehicle Control) |
| Vehicle Control | 10 | 150.5 ± 12.3 | 45.2 ± 5.1 | - |
| This compound (Low Dose) | 10 | 110.2 ± 10.1 | 30.8 ± 4.5 | <0.05 |
| This compound (High Dose) | 10 | 75.8 ± 8.9 | 18.6 ± 3.2 | <0.01 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound blocks muscarinic receptor signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for an immunohistochemistry experiment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of extracellular acetylcholine on muscarinic receptor binding assessed by [125I]this compound and a simple probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical analysis of protein expression in formalin fixed paraffin embedded human intervertebral disc tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
Application Note and Protocols for the HPLC Analysis of Dexmedetomidine in Biological Samples
A methodological template adaptable for Dexetimide analysis
Introduction
Data Presentation
The following tables summarize quantitative data from various validated HPLC and UPLC-MS/MS methods for the determination of Dexmedetomidine (B676) in human plasma. These data highlight the performance characteristics of established analytical procedures.
Table 1: Chromatographic Conditions and Performance Data
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[5] |
| Analytical Column | Not Specified | Acquity UPLC BEH C18 | Not Specified | Agilent Poroshell 120 Hilic |
| Mobile Phase | Acetonitrile (B52724): 0.5% Formic Acid (30:70, v/v) | Acetonitrile: 0.1% Formic Acid in water (Gradient) | Not Specified | 0.1% Formic Acid: Acetonitrile (60:40, v/v) |
| Flow Rate | 0.2 mL/min | Not Specified | Not Specified | 0.3 mL/min |
| Detection | ESI-MS/MS | ESI-MS/MS | ESI-MS/MS | ESI-MS/MS |
| Internal Standard | Ondansetron | Dexmedetomidine-d3 | Not Specified | Dexmedetomidine-d4 |
| Linear Range | 5 - 5000 pg/mL | 0.05 - 10 ng/mL | 5 - 2500 pg/mL | 1.0 - Not Specified ng/mL |
| LLOQ | 5 pg/mL | 0.05 ng/mL | 5 pg/mL | 1.00 ng/mL |
| Correlation Coefficient (r²) | > 0.9995 | Not Specified | > 0.98 | Not Specified |
Table 2: Sample Preparation and Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Biological Matrix | Human Plasma | Children's Plasma | Plasma | Rat Microdialysate |
| Sample Volume | 1.0 mL | 0.1 mL | Not Specified | 10 µL |
| Extraction Method | Liquid-Liquid Extraction (Diethyl ether) | Protein Precipitation (Acetonitrile) | Not Specified | Liquid-Liquid Extraction (Ethyl acetate) |
| Recovery | Not Specified | 86.7 - 89.1% | Not Specified | 76.61 - 93.38% |
| Intra-day Precision | < 15% | < 11.6% | < 15% | < 7.23% |
| Inter-day Precision | < 15% | < 11.6% | < 15% | < 7.23% |
| Accuracy | Acceptable | Not Specified | < 15% | ± 5.00% |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of Dexmedetomidine from biological samples. These can be adapted for this compound analysis.
Protocol 1: Liquid-Liquid Extraction for HPLC-MS/MS Analysis
This protocol is based on the method described by Li et al. (2009).
1. Materials and Reagents:
-
Human plasma
-
Dexmedetomidine standard
-
Ondansetron (Internal Standard)
-
Diethyl ether
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
2. Sample Preparation:
-
Pipette 1.0 mL of human plasma into a microcentrifuge tube.
-
Add the internal standard (Ondansetron) solution.
-
Alkalinize the plasma sample.
-
Add 1.0 mL of diethyl ether.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
3. HPLC-MS/MS Conditions:
-
Column: (Not specified, a C18 column is a common choice)
-
Mobile Phase: Acetonitrile and 0.5% formic acid solution (30:70, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Dexmedetomidine: m/z 201.0 → 95.1
-
Ondansetron (IS): m/z 294.1 → 170.1
-
Protocol 2: Protein Precipitation for UPLC-MS/MS Analysis
This protocol is based on the method described by Li et al. (2015).
1. Materials and Reagents:
-
Human plasma
-
Dexmedetomidine standard
-
Internal Standard (e.g., Dexmedetomidine-d3)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
2. Sample Preparation:
-
Pipette 0.1 mL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 0.2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water with a gradient elution.
-
Total Run Time: 3.1 min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Dexmedetomidine: m/z 201.3 → 95.1
-
Internal Standard: m/z 204.2 → 98.0
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Liquid-Liquid Extraction.
References
- 1. Determination of dexmedetomidine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of dexmedetomidine in children's plasma by ultra-performance liquid chromatography tandem mass spectrometry and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS method for dexmedetomidine quantification with Design of Experiments approach: application to pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of dexmedetomidine using high performance liquid chromatography coupled with tandem mass spectrometric (HPLC-MS/MS) assay combined with microdialysis technique: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging with [18F]fluorobenzyl-dexetimide (F-DEX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]fluorobenzyl-dexetimide, or F-DEX, is a positron emission tomography (PET) radiopharmaceutical for imaging muscarinic acetylcholine (B1216132) receptors (mAChRs). As a non-subtype selective tracer, F-DEX binds to these receptors, which are widely distributed throughout the central and peripheral nervous systems. The cholinergic system, in which mAChRs play a crucial role, is implicated in a variety of physiological processes and pathological conditions. Consequently, F-DEX is a valuable tool for in-vivo visualization and quantification of mAChR distribution and density, offering insights into neurological and cardiac diseases.
Disturbances in mAChRs have been associated with Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][2][3] Furthermore, these receptors are involved in the parasympathetic innervation of the heart, making F-DEX a potential biomarker for various cardiac conditions.[1][2] The favorable physical half-life of fluorine-18 (B77423) (approximately 110 minutes) allows for centralized production and distribution, making [18F]F-DEX a practical choice for clinical and preclinical research.
This document provides detailed application notes and protocols for the use of [18F]F-DEX in PET imaging studies, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]F-DEX, derived from human and preclinical studies.
Table 1: In Vitro Binding Affinity of F-DEX for Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki or IC50) | Source |
| M1 | Data not available in published literature. | |
| M2 | Data not available in published literature. | |
| M3 | Data not available in published literature. | |
| M4 | Data not available in published literature. | |
| M5 | Data not available in published literature. | |
| F-DEX is characterized as a non-subtype selective muscarinic receptor antagonist. However, to date, a comprehensive in vitro evaluation of its binding affinity (Ki or IC50 values) against the individual M1-M5 receptor subtypes has not been reported in the scientific literature. |
Table 2: Human Brain Dosimetry and Uptake of [18F]F-DEX
| Parameter | Value | Source |
| Radiation Dosimetry | ||
| Mean Effective Dose | 19.70 ± 2.27 µSv/MBq | |
| Liver Absorbed Dose (Male) | 52.91 ± 1.46 µGy/MBq | |
| Heart Wall Absorbed Dose (Male) | 43.94 ± 12.88 µGy/MBq | |
| Liver Absorbed Dose (Female) | 61.66 ± 13.61 µGy/MBq | |
| Lungs Absorbed Dose (Female) | 40.93 ± 3.11 µGy/MBq | |
| Red Bone Marrow Absorbed Dose | 20.03 ± 2.89 µGy/MBq | |
| Brain Uptake & Kinetics | ||
| Brain Entry at 5 min | ~4.2% of Injected Dose | |
| Influx Constant (Ki) | ||
| Putamen | 0.42 ± 0.04 | |
| Frontal Cortex | 0.27 ± 0.01 | |
| Hippocampus | 0.25 ± 0.02 | |
| Thalamus | 0.10 ± 0.01 |
Table 3: Biodistribution of [18F]F-DEX in Humans (% Injected Activity)
| Organ | % Injected Activity | Source |
| Brain | 5% | |
| Left Ventricular Myocardium | 0.65% |
Signaling Pathways and Experimental Workflows
Muscarinic Acetylcholine Receptor Signaling
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different intracellular signaling pathways. F-DEX, as a non-selective antagonist, blocks the binding of the endogenous ligand, acetylcholine (ACh), to these receptors, thereby inhibiting their downstream signaling.
Caption: Muscarinic receptor signaling pathways inhibited by [18F]F-DEX.
[18F]F-DEX Radiosynthesis Workflow
The radiosynthesis of [18F]F-DEX is typically achieved through a reductive amination of (S)-nordexetimide with 4-[18F]fluorobenzaldehyde.
Caption: Automated radiosynthesis workflow for [18F]F-DEX.
General PET Imaging Experimental Workflow
A typical PET imaging study with [18F]F-DEX, whether preclinical or clinical, follows a standardized workflow.
Caption: General experimental workflow for an [18F]F-DEX PET imaging study.
Experimental Protocols
Radiosynthesis of [18F]F-DEX
This protocol is based on the automated synthesis of [18F]F-DEX.
Materials and Reagents:
-
[18O]Water
-
Kryptofix 2.2.2
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (B52724) (anhydrous)
-
4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
-
Dimethylformamide (DMF)
-
(S)-northis compound
-
Sodium cyanoborohydride (NaBH3CN)
-
Acetic acid
-
C18 Sep-Pak cartridge
-
HPLC system with a semi-preparative column (e.g., Gemini Phenomenex 250 x 10 mm)
-
Mobile phase: Ammonium formate/acetonitrile gradient
-
0.22 µm sterile filter
Procedure:
-
[18F]Fluoride Production: Produce no-carrier-added [18F]fluoride by proton irradiation of [18O]water in a cyclotron.
-
[18F]Fluoride Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge and elute into the reactor vessel using a solution of Kryptofix 2.2.2 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with anhydrous acetonitrile at 90°C.
-
Synthesis of 4-[18F]Fluorobenzaldehyde: Add a solution of 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate in DMF to the dried [18F]fluoride. Heat the reaction mixture at 120°C for 25 minutes.
-
Reductive Amination: Transfer the resulting 4-[18F]fluorobenzaldehyde to a second reactor containing (S)-northis compound and NaBH3CN in DMF with acetic acid. Heat the mixture to 120°C for 15 minutes to form [18F]F-DEX.
-
Purification: Purify the crude reaction mixture using a C18 Sep-Pak cartridge, eluting with acetonitrile. Further purify by semi-preparative HPLC.
-
Formulation: Collect the [18F]F-DEX fraction and reformulate in a solution of 10% ethanol in saline using solid-phase extraction.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial for injection.
Representative Preclinical PET Imaging Protocol (Rodent)
Animal Preparation:
-
Fast the animal for 4-6 hours prior to imaging to reduce background signal variability. Water can be provided ad libitum.
-
Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen) for the duration of the procedure.
-
Maintain the animal's body temperature using a heating pad.
-
Place a tail-vein catheter for radiotracer injection.
PET/CT Imaging:
-
Injected Activity: Administer 5-10 MBq of [18F]F-DEX as an intravenous bolus.
-
Uptake Period: A 30-60 minute uptake period is recommended before static imaging. For dynamic imaging, acquisition starts at the time of injection.
-
Image Acquisition:
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Scan: Acquire PET data for 30-60 minutes. For dynamic studies, use a framing sequence such as 12 x 10s, 6 x 30s, 4 x 60s, 7 x 300s.
-
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
Data Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the brain (e.g., striatum, cortex, hippocampus, cerebellum) and other organs of interest based on the anatomical CT images.
-
Generate time-activity curves (TACs) for each ROI from dynamic scans.
-
For quantitative analysis, use the cerebellum as a reference region to calculate standardized uptake value ratios (SUVR).
-
Kinetic modeling, such as the Gjedde-Patlak plot, can be applied to determine the influx constant (Ki).
Human PET Imaging Protocol
This protocol is based on a first-in-human study of [18F]F-DEX.
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
Obtain written informed consent.
PET/CT Imaging:
-
Injected Activity: Administer approximately 250 MBq of [18F]F-DEX as an intravenous bolus.
-
Image Acquisition:
-
Dynamic Brain Scanning: For kinetic modeling, perform a dynamic brain scan for up to 240 minutes post-injection.
-
Static Brain Scanning: For semi-quantitative analysis, acquire static images at later time points, for example, at 120 and 160 minutes post-injection.
-
Whole-Body Imaging: For biodistribution and dosimetry, acquire multiple whole-body PET/CT scans at various time points post-injection.
-
-
Image Reconstruction: Reconstruct images using standard clinical protocols with corrections for attenuation, scatter, and decay.
Data Analysis:
-
Kinetic Modeling: Apply Gjedde-Patlak graphical analysis to dynamic brain PET data to determine the influx constant (Ki) in various brain regions.
-
Semi-Quantitative Analysis: Calculate regional tissue ratios (SUVR) using the cerebellar cortex as the reference region.
-
Dosimetry: Calculate organ-absorbed doses and the whole-body effective dose from the whole-body imaging data.
Applications
-
Neurodegenerative Diseases: [18F]F-DEX PET can be used to investigate the role of cholinergic dysfunction in Alzheimer's disease and Parkinson's disease by quantifying changes in mAChR density.
-
Psychiatric Disorders: The tracer can be applied to study alterations in the cholinergic system in schizophrenia and depression.
-
Cardiovascular Diseases: [18F]F-DEX imaging may provide insights into the parasympathetic innervation of the heart and its role in various cardiac diseases.
-
Drug Development: In pharmaceutical research, [18F]F-DEX can be used to assess the receptor occupancy of novel drugs targeting muscarinic receptors and to understand their pharmacodynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and preclinical evaluation of an 18F labeled PDE7 inhibitor for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human biodistribution and internal dosimetry of 4-[ 18F]fluorobenzyl-dexetimide: a PET radiopharmaceutical for imaging muscarinic acetylcholine receptors in the brain and heart - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with Dexetimide in research studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research studies involving Dexetimide.
Troubleshooting Guides
This section provides solutions to potential problems that may arise during your experiments with this compound.
1. Solubility and Compound Preparation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | Improper solvent or concentration. | Use heat and/or sonication to aid dissolution. For in vivo studies, consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 5 mg/mL. |
| Compound instability in solution. | Improper storage conditions or prolonged storage. | Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Inconsistent results between experiments. | Variability in solution preparation. | Ensure consistent and thorough mixing of solutions. Prepare fresh solutions for each experiment whenever possible. |
2. In Vitro Assay Challenges
| Problem | Potential Cause | Recommended Solution |
| Low or no observable effect in cell-based assays. | Insufficient concentration of this compound. | Determine the optimal concentration range through a dose-response curve. Ensure the concentration used is appropriate for the specific cell line and receptor expression levels. |
| Cell line not expressing the target muscarinic receptor. | Verify the expression of the target muscarinic acetylcholine (B1216132) receptor (mAChR) in your cell line using techniques like qPCR or western blotting. | |
| Assay interference. | Some assay components may interfere with this compound. Run appropriate controls, including a vehicle-only control and a known muscarinic antagonist as a positive control. | |
| High background signal or off-target effects. | Non-specific binding of this compound. | Include a counterscreen with a cell line that does not express the target receptor to identify off-target effects. Consider using a more specific antagonist if available. |
| Constitutive activity of the receptor. | Some G-protein coupled receptors exhibit ligand-independent activity. This can be addressed by using inverse agonists or by carefully analyzing the baseline activity in your assays.[1] |
3. Animal Study Complications
| Problem | Potential Cause | Recommended Solution |
| Unexpected behavioral or physiological side effects in animal models (e.g., dry mouth, urinary retention, constipation, cognitive impairment). | Systemic anticholinergic effects of this compound. | These are known side effects of anticholinergic drugs.[2] Monitor animals closely for adverse effects. Consider adjusting the dose or route of administration to minimize systemic exposure if the target is in the central nervous system. |
| Cardiac arrhythmias or tachycardia. | Blockade of muscarinic receptors in the heart. | Monitor cardiovascular parameters. If co-administering with other drugs, be aware of potential cardiac side effects. For example, co-administration with alpha-2 adrenergic agonists has been shown to cause cardiac dysrhythmias in dogs.[3] |
| Hyperthermia. | Inhibition of sweating and thermoregulation. | Monitor the body temperature of the animals, especially at higher doses. Ensure the ambient temperature of the housing facility is controlled. |
| Variable or inconsistent behavioral responses. | Differences in drug metabolism or blood-brain barrier penetration between individual animals. | Use a sufficient number of animals to account for individual variability. Ensure consistent dosing and administration techniques. Consider measuring plasma or brain concentrations of this compound to correlate with behavioral outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine. In conditions like Parkinson's disease, there is an imbalance between dopamine (B1211576) and acetylcholine. This compound helps to restore this balance by reducing cholinergic activity.[1]
Q2: How should I prepare and store this compound solutions?
A2: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month). It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.
Q3: What are the expected off-target effects of this compound in research studies?
A3: As a muscarinic antagonist, this compound can have effects on various systems where acetylcholine plays a role. In animal studies, this can manifest as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[2][4] It is crucial to consider these potential systemic effects when designing and interpreting your experiments.
Q4: Can this compound cross the blood-brain barrier?
A4: Yes, this compound is known to cross the blood-brain barrier, which is essential for its therapeutic effects in neurological disorders. This property should be considered when planning studies targeting the central nervous system.
Q5: Are there any known drug interactions with this compound that I should be aware of in my research?
A5: Yes, as an anticholinergic agent, this compound can interact with other drugs that affect the cholinergic system. For example, its effects can be potentiated by other anticholinergic drugs. When co-administering this compound with other compounds in animal studies, it is important to consider potential synergistic or antagonistic effects.
Experimental Protocols
While specific protocols should be optimized for your experimental setup, here is a general methodology for a common in vitro assay used to characterize muscarinic receptor antagonists.
Calcium Mobilization Assay for M3 Muscarinic Receptor Antagonism
Objective: To determine the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing the M3 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Carbachol (B1668302) (muscarinic agonist).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Culture: Culture the M3-expressing CHO-K1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of approximately 50,000 cells per well and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells again to remove excess dye. Add different concentrations of this compound (or a known antagonist as a positive control) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence. Inject a pre-determined concentration of carbachol (e.g., EC80) into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the fluorescence signal induced by carbachol. Calculate the IC50 value of this compound from the dose-response curve.
Visualizations
Caption: Generalized signaling pathway of a muscarinic acetylcholine receptor antagonist like this compound.
Caption: A typical experimental workflow for the evaluation of this compound.
References
- 1. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 8 Most Common Side Effects of Anticholinergic Drugs - GoodRx [goodrx.com]
Dexetimide Aggregation in Aqueous Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of dexetimide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solution a concern?
This compound is an anticholinergic drug. Like many pharmaceutical compounds, its effectiveness can be influenced by its formulation and stability in solution. Drugs with low water solubility are prone to low and variable oral bioavailability.[1] Aggregation and precipitation in aqueous solutions can impact experimental reproducibility, reduce the effective concentration of the active compound, and potentially lead to inaccurate results in preclinical and laboratory settings.
Q2: What is drug aggregation and why does it occur?
Drug aggregation is a phenomenon where individual drug molecules associate to form larger clusters or particles.[2] This can be driven by various intermolecular forces, such as hydrophobic interactions, especially for molecules with limited water solubility. For ionizable drugs, the aggregation behavior can be complex, involving both charged and neutral molecules.[2] The process can range from the formation of small, soluble oligomers to large, visible precipitates.
Q3: What are the key factors that can influence the aggregation of this compound in an aqueous solution?
Several factors can affect the stability and aggregation of drugs like this compound in aqueous solutions:
-
Concentration: Above a certain concentration, often referred to as the critical micelle concentration (CMC) for surfactants, self-assembly into aggregates becomes thermodynamically favorable.[3][4]
-
pH: The pH of the solution can significantly alter the ionization state of a drug, affecting its solubility and propensity to aggregate.
-
Temperature: Temperature can influence solubility and the kinetics of aggregation. Higher temperatures can sometimes increase solubility but can also accelerate degradation reactions.
-
Ionic Strength: The presence and concentration of salts can impact the solubility and aggregation of molecules in solution.
-
Co-solvents and Excipients: The addition of organic co-solvents or excipients like polymers and cyclodextrins can be used to enhance solubility and prevent precipitation.
Q4: How can I visually identify if this compound is aggregating or precipitating in my solution?
Early-stage aggregation may not be visible to the naked eye. However, as aggregation progresses, you might observe:
-
Cloudiness or turbidity: The solution appears hazy.
-
Precipitation: Solid particles become visible and may settle at the bottom of the container.
-
Changes in viscosity: A noticeable increase in the thickness of the solution.
For aggregates that are too small to be seen, analytical techniques are required for detection and characterization.
Troubleshooting Guides
Issue 1: Unexpected Precipitation Observed in this compound Solution
If you observe precipitation in your this compound solution, follow these steps to troubleshoot the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Results in Experiments Using this compound Solutions
Inconsistent results can often be traced back to the stability and aggregation state of the drug solution.
Caption: Logic diagram for addressing inconsistent results.
Data Presentation
Table 1: Factors Influencing this compound Aggregation in Aqueous Solution
| Factor | Potential Effect on Aggregation | Recommended Action |
| Concentration | Higher concentrations increase the likelihood of aggregation. | Determine the aqueous solubility limit and work below this concentration. |
| pH | Can alter the charge of this compound, affecting solubility and intermolecular interactions. | Characterize the pH-solubility profile and buffer the solution accordingly. |
| Temperature | Affects solubility and kinetics of aggregation. Extreme temperatures can cause degradation. | Maintain a consistent temperature. Avoid freeze-thaw cycles if they are found to promote aggregation. |
| Ionic Strength | High salt concentrations can either increase or decrease solubility ("salting in" or "salting out"). | Keep ionic strength consistent across experiments. If necessary, evaluate a range of buffer concentrations. |
| Co-solvents | Organic solvents (e.g., DMSO, ethanol) can increase the solubility of hydrophobic compounds. | Use the minimum amount of a biocompatible co-solvent necessary to maintain solubility. |
| Excipients | Polymers and cyclodextrins can inhibit precipitation and stabilize the drug in a supersaturated state. | Consider formulating with agents like Hydroxypropyl Methylcellulose (HPMC) or cyclodextrins. |
Table 2: Analytical Techniques for Characterizing this compound Aggregation
| Technique | Information Provided | Typical Application |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution. | Ideal for detecting the presence and size of nano- to micro-scale aggregates. |
| UV-Vis Spectroscopy | Can be used to determine the critical aggregation concentration by monitoring changes in absorbance with concentration. | A straightforward method to estimate the onset of aggregation. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates. | Useful for quality control and stability studies to monitor the formation of soluble aggregates over time. |
| Flow Imaging Microscopy (FIM) | Captures images of particles in a flowing liquid, providing size, count, and morphology data. | Complements other techniques by providing visual information about sub-visible particles. |
| Nuclear Magnetic Resonance (NMR) | Can detect changes in the chemical environment and mobility of molecules upon aggregation. | Provides detailed structural information about the aggregation process at the molecular level. |
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (CAC) using UV-Vis Spectroscopy
Objective: To estimate the concentration at which this compound begins to self-aggregate in a specific aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution of this compound in the chosen aqueous buffer. If necessary, use a minimal amount of co-solvent to dissolve the compound initially.
-
Create a series of dilutions from the stock solution, covering a wide concentration range.
-
Measure the absorbance of each dilution at a wavelength where this compound has a maximum absorbance (λ_max).
-
Plot absorbance versus concentration.
-
Analyze the plot: Below the CAC, the plot should be linear (following the Beer-Lambert law). Above the CAC, a deviation from linearity is expected as light scattering from aggregates can affect the absorbance reading. The point of deviation is the estimated CAC.
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of any aggregates present in a this compound solution.
Methodology:
-
Prepare the this compound solution at the desired concentration in the appropriate buffer.
-
Filter the solution through a 0.22 µm filter directly into a clean DLS cuvette to remove dust and large contaminants.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of particles.
-
Analyze the data: The software will generate a particle size distribution report, showing the mean particle diameter (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.
Caption: Experimental workflow for DLS analysis.
References
- 1. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K [mdpi.com]
Technical Support Center: Optimizing Dexetimide Dose for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Dexetimide in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a muscarinic antagonist.[1] It functions by blocking muscarinic acetylcholine (B1216132) receptors in the brain, which helps to rebalance (B12800153) the levels of the neurotransmitters dopamine (B1211576) and acetylcholine.[2] This action is particularly relevant in the striatum, a brain region that coordinates motor control.[2] By reducing cholinergic activity, this compound can alleviate motor symptoms associated with conditions like Parkinson's disease.[2]
Q2: What are the common routes of administration for this compound in in vivo studies?
A2: While specific in vivo studies on this compound administration routes are not detailed in the provided results, oral administration in tablet form is a typical method for clinical use.[3] For preclinical in vivo studies, common routes of administration for small molecules include oral gavage, intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections. The choice of administration route will depend on the experimental goals, the required pharmacokinetic profile, and the formulation of the compound.
Q3: What are the potential side effects of this compound to monitor in animal models?
A3: Due to its anticholinergic properties, this compound can cause side effects such as dry mouth, blurred vision, constipation, and urinary retention.[2][3] In animal models, these may manifest as reduced salivation, decreased fecal output, or changes in urination patterns. More severe, though less common, side effects can include confusion, hallucinations, and an increased heart rate.[3] Careful observation of the animals for any unusual clinical signs or behavioral changes is crucial.[4]
Q4: How can I determine the starting dose for my in vivo study?
A4: Determining the starting dose for an in vivo study involves considering doses used in previous similar studies, if available, and conducting a dose-range finding study.[5] This involves testing a range of doses to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[5] Allometric scaling, which converts effective doses between species based on body surface area, can also be a useful tool for predicting an effective dose in your animal model based on data from other species.[6][7][8]
Q5: What is the importance of pharmacokinetics (PK) in dosing studies?
A5: Pharmacokinetic studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.[9] PK data, such as the drug's half-life (T½) and maximum concentration (Cmax), informs the dosing frequency and helps to ensure that the drug concentration at the target site is within the therapeutic window.[4] Poor pharmacokinetic properties are a major reason for the failure of compounds in preclinical testing.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no efficacy at the tested dose. | - Insufficient dose. - Poor bioavailability via the chosen route of administration. - Rapid metabolism or clearance of the drug. | - Conduct a dose-escalation study to determine if a higher dose is effective. - Evaluate a different route of administration (e.g., IV instead of oral). - Perform a pharmacokinetic study to understand the drug's profile in your model.[4] |
| Signs of toxicity or adverse effects in animals. | - The dose is too high (exceeds the MTD). - Formulation issues (e.g., irritation from the vehicle). - Off-target effects of the drug. | - Reduce the dose. Perform a thorough MTD study to establish a safe dose range.[5] - Test the vehicle alone as a control to rule out formulation-related toxicity.[10][11] - Carefully observe and document all clinical signs to understand the nature of the toxicity. |
| High variability in experimental results. | - Inconsistent dosing technique. - Inadequate formulation (e.g., precipitation of the compound). - Biological variability within the animal cohort. | - Ensure all personnel are properly trained on the dosing procedures. - Check the solubility and stability of your formulation. Ensure it is homogenous. - Increase the number of animals per group to account for biological variability. |
| Difficulty in formulating this compound for injection. | - Poor solubility of the compound in common vehicles. | - Test a range of pharmaceutically acceptable vehicles and co-solvents. - Adjust the pH of the formulation, if the compound's solubility is pH-dependent.[10] - Consider more advanced formulation strategies such as nanoparticles or liposomes if simple solutions are not feasible. |
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
-
Animal Model: Select the appropriate species and strain for your research question (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Allocation: Assign a small number of animals (e.g., n=3-5) to several dose groups, including a vehicle control group.
-
Dose Selection: Choose a range of doses based on literature review or allometric scaling. The doses should be spaced appropriately to identify a dose that produces mild, reversible signs of toxicity.
-
Administration: Administer this compound via the intended route of administration.
-
Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).[5] Record observations on general appearance, behavior, respiration, and any other relevant parameters.[4] Body weight should also be monitored.[4]
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious adverse effects.[5]
Protocol 2: Preparation of this compound for Injection
-
Vehicle Selection: Start with a common, well-tolerated vehicle such as sterile saline or phosphate-buffered saline (PBS). If solubility is an issue, consider vehicles containing solubilizing agents like DMSO, PEG400, or Tween 80. Note: Always test the vehicle alone in a control group to ensure it does not have any confounding effects.
-
Solubility Testing: Determine the solubility of this compound in the chosen vehicle at the desired concentration. This can be done by preparing a saturated solution and measuring the concentration of the dissolved compound.
-
Formulation Preparation:
-
Weigh the required amount of this compound powder.
-
If using a co-solvent like DMSO, first dissolve the this compound in a small volume of the co-solvent.
-
Slowly add the primary vehicle (e.g., saline) to the dissolved drug while vortexing or sonicating to ensure complete dissolution and prevent precipitation.
-
Adjust the final volume with the primary vehicle.
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile vial.
-
-
Visual Inspection: Before administration, visually inspect the solution for any precipitates or cloudiness.
Visualizations
Caption: this compound's mechanism of action as a muscarinic antagonist.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Assessing the Potential Neurotoxicity of Dexetimide
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential neurotoxicity of Dexetimide. Given the limited direct data on this compound-induced neurotoxicity, this guide focuses on the potential adverse effects related to its mechanism of action as a muscarinic acetylcholine (B1216132) receptor antagonist. The information provided is intended to help in the design and troubleshooting of experiments to evaluate the neurotoxic potential of this compound and other anticholinergic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how could it relate to neurotoxicity?
A1: this compound is an anticholinergic agent that primarily functions by blocking muscarinic acetylcholine receptors.[1][2] This action helps to restore the balance between the neurotransmitters acetylcholine and dopamine (B1211576) in the brain, which is beneficial in treating conditions like Parkinson's disease and drug-induced extrapyramidal symptoms.[1] However, prolonged or excessive blockade of cholinergic signaling can potentially lead to neurotoxic effects, as the cholinergic system is crucial for neuronal health, cognition, and inflammation regulation.[3][4]
Q2: What are the potential neurotoxic effects associated with anticholinergic drugs like this compound?
A2: Long-term use of anticholinergic medications has been linked to an increased risk of dementia. Potential neurotoxic effects could arise from the disruption of normal cholinergic signaling, which is involved in learning, memory, and attention. At a cellular level, this could manifest as increased oxidative stress, mitochondrial dysfunction, and apoptosis (programmed cell death).
Q3: What in vitro assays can be used to screen for this compound's potential neurotoxicity?
A3: A battery of in vitro assays can be employed to assess potential neurotoxicity. These include:
-
Cell Viability Assays: Such as MTT or LDH assays to measure overall cell health and death in neuronal cell cultures upon exposure to this compound.
-
Apoptosis Assays: Using techniques like TUNEL staining or caspase activity assays to detect programmed cell death.
-
Oxidative Stress Assays: Measuring reactive oxygen species (ROS) production or changes in antioxidant enzyme levels.
-
Neurite Outgrowth Assays: To assess the impact on neuronal development and morphology.
-
Calcium Imaging: To determine if this compound disrupts normal calcium signaling in neurons.
Q4: What in vivo models are appropriate for studying the neurotoxicity of an anticholinergic compound?
A4: Rodent models are commonly used for in vivo neurotoxicity studies. For an anticholinergic compound like this compound, studies could involve chronic administration followed by behavioral tests to assess cognitive functions like learning and memory (e.g., Morris water maze). Post-mortem histological analysis of brain tissue can then be performed to look for signs of neuronal damage, inflammation, or protein aggregation.
Q5: How can I assess if this compound crosses the blood-brain barrier?
A5: The ability of a compound to cross the blood-brain barrier (BBB) is critical for its potential central nervous system effects. This can be assessed using in vitro models like the parallel artificial membrane permeability assay (PAMPA) or cell-based BBB models. In vivo, brain concentrations of this compound can be measured directly in animal models following systemic administration.
Troubleshooting Guides
Problem 1: High variability in in vitro cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize before adding the test compound.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: Check the solubility of this compound in your culture medium. If it precipitates at higher concentrations, consider using a different solvent or lowering the concentration range. Always include a vehicle control.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions as they are more prone to evaporation. Fill these wells with sterile saline or media to maintain humidity.
-
Problem 2: Difficulty interpreting neurite outgrowth assay results.
-
Possible Cause 1: Subjective analysis.
-
Solution: Use automated image analysis software to quantify neurite length and branching. This will provide objective and reproducible data.
-
-
Possible Cause 2: Poor cell health.
-
Solution: Ensure that the basal media and supplements are optimal for your neuronal cell type. Perform a baseline cell viability check to confirm that the cells are healthy before starting the experiment.
-
Problem 3: No observable cognitive deficits in in vivo studies despite in vitro toxicity.
-
Possible Cause 1: Insufficient compound exposure in the brain.
-
Solution: Verify that this compound is crossing the blood-brain barrier and reaching the target tissue at a sufficient concentration. Measure brain and plasma levels of the compound.
-
-
Possible Cause 2: The behavioral test is not sensitive enough.
-
Solution: Use a battery of behavioral tests that assess different cognitive domains (e.g., spatial memory, working memory, executive function).
-
-
Possible Cause 3: The animal model is not appropriate.
-
Solution: Consider the age and strain of the animals. Some strains may be more resistant to certain types of neurotoxicity.
-
Experimental Protocols
Protocol 1: In Vitro Neuronal Viability Assessment using MTT Assay
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours in the dark to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Protocol 2: In Vivo Assessment of Cognitive Function using the Morris Water Maze
-
Animal Dosing: Administer this compound or vehicle to adult rats or mice daily for a predetermined period (e.g., 4 weeks).
-
Apparatus: Use a circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase (4-5 days):
-
Place the animal into the pool at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If it does not find it within 60-120 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for each animal. Record the time to reach the platform (escape latency) and the path taken using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies, path lengths, and probe trial performance between the this compound-treated and vehicle-treated groups.
Quantitative Data Summary
Table 1: Hypothetical In Vitro Neurotoxicity Data for an Anticholinergic Compound
| Assay Type | Endpoint | Concentration (µM) | Result |
| MTT Assay | Cell Viability | 10 | 95% of control |
| 50 | 70% of control | ||
| 100 | 45% of control | ||
| Caspase-3 Assay | Apoptosis | 50 | 2.5-fold increase |
| 100 | 4.8-fold increase | ||
| ROS Production | Oxidative Stress | 50 | 1.8-fold increase |
| 100 | 3.2-fold increase |
Visualizations
Caption: Workflow for neurotoxicity assessment.
Caption: Anticholinergic neurotoxic pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a useful tool in acetylcholine-receptor localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tardive neurotoxicity of anticholinergic drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dexetimide Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexetimide. Our focus is to address challenges related to its solubility for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a poorly soluble drug. Quantitative solubility data in a wide range of solvents is not extensively published. However, based on available information, the following can be used as a guideline:
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL (≥ 275.89 mM)[1] | This compound is highly soluble in DMSO. This is the recommended solvent for preparing high-concentration stock solutions. |
| Co-solvent Mixtures | ≥ 5 mg/mL (≥ 13.79 mM)[1] | Co-solvent systems can be used to prepare working solutions for in vivo or in vitro studies where high concentrations of DMSO are not suitable. Examples include: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline and 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| Ethanol (B145695) | Data not readily available. | It is advisable to perform a solubility test to determine the exact solubility in your specific ethanol concentration. |
| PBS (Phosphate-Buffered Saline) | Data not readily available. | This compound is expected to have very low solubility in aqueous buffers like PBS. Direct dissolution in PBS is not recommended. |
| Water | Insoluble |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound[1].
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, the sensitivity to DMSO can be cell-line specific. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Troubleshooting Guide
Issue: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium).
Cause: This is a common issue with poorly soluble compounds. The aqueous environment of the buffer reduces the solubility of this compound, causing it to precipitate out of the solution.
Solution:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the solvent concentration (with caution): You can try to increase the final percentage of DMSO in your assay, but be mindful of the maximum tolerated concentration for your cells.
-
Use a co-solvent system: Prepare an intermediate dilution of your this compound stock in a co-solvent mixture before the final dilution in the aqueous buffer. A common approach is to use excipients like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) to improve solubility[1].
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any small precipitates that may have formed.
Issue: I am observing cytotoxicity in my vehicle control (DMSO without this compound).
Cause: The concentration of DMSO in your final assay volume is likely too high for your specific cell line, leading to cellular stress and death.
Solution:
-
Reduce the DMSO concentration: The final DMSO concentration should ideally be below 0.5%. You may need to perform a dose-response experiment with DMSO alone to determine the non-toxic concentration for your cells.
-
Prepare a more concentrated stock solution: If you can dissolve this compound at a higher concentration in DMSO, you will need a smaller volume of the stock solution to achieve your desired final concentration, thus lowering the final DMSO percentage.
-
Explore alternative solvents: While less common for initial stock preparation, for final dilutions, other organic solvents like ethanol might be considered, but their tolerance by cells must also be validated.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a New Solvent
This protocol outlines a general method to estimate the solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Ethanol, PBS)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of vials with a known volume of the solvent.
-
Add increasing, pre-weighed amounts of this compound powder to each vial.
-
Vortex the vials vigorously for 2-5 minutes.
-
Allow the vials to equilibrate at the desired temperature for a set period (e.g., 1-2 hours), with intermittent vortexing.
-
Centrifuge the vials at high speed to pellet any undissolved solid.
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
The highest concentration at which no solid precipitate is observed is an approximation of the solubility in that solvent.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general workflow for assessing the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., 0.1% or 0.5%).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" control (no treatment) and a "vehicle control" (medium with the same final DMSO concentration as the treated wells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Visualizations
References
Technical Support Center: Stability of Dexetimide in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Dexetimide in various buffer solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical factors that can affect the stability of this compound in a buffer solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH of the buffer: this compound's chemical structure contains functional groups that may be susceptible to acid or base-catalyzed hydrolysis.
-
Buffer species: The components of the buffer system itself can sometimes catalyze degradation.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light exposure: Photodegradation can occur if the molecule absorbs light at certain wavelengths.
-
Oxidizing agents: The presence of dissolved oxygen or other oxidizing species can lead to oxidative degradation.
-
Concentration: In some cases, the concentration of this compound in solution can affect its stability.
Q2: How can I determine the optimal pH for storing my this compound solution?
A2: To determine the optimal pH for this compound stability, a pH-rate profile study should be conducted. This involves preparing the this compound solution in a series of buffers with a wide range of pH values (e.g., pH 2 to 10) and monitoring the concentration of the drug over time at a constant temperature. The pH at which the degradation rate is slowest will be the optimal pH for storage.
Q3: What analytical method is most suitable for assessing this compound stability?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of pharmaceutical compounds like this compound.[1][2][3] This method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the remaining active ingredient.[4][5]
Q4: What are forced degradation studies and why are they important for this compound?
A4: Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light. These studies are crucial for several reasons:
-
They help to identify potential degradation products and establish the degradation pathways of the molecule.
-
They are essential for developing and validating a stability-indicating analytical method.
-
The information gathered helps in determining the intrinsic stability of the molecule and aids in the development of a stable formulation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly rapid loss of this compound concentration in solution. | The pH of the buffer solution may be suboptimal, leading to acid or base-catalyzed hydrolysis. | Conduct a pH-rate profile study to identify the pH of maximum stability. Ensure the buffer has sufficient capacity to maintain the desired pH. |
| The storage temperature may be too high. | Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, and protected from light. | |
| The solution may be exposed to light, causing photodegradation. | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. | |
| The buffer components may be catalyzing degradation. | If buffer catalysis is suspected, test the stability in different buffer systems at the same pH. | |
| Appearance of unknown peaks in the HPLC chromatogram. | These are likely degradation products of this compound. | Perform a forced degradation study to intentionally generate degradation products. This will help in confirming if the new peaks are related to this compound and in developing a method to separate and identify them. |
| The sample may be contaminated. | Prepare a fresh solution using high-purity solvents and reagents. Ensure all glassware is scrupulously clean. | |
| Precipitation of this compound from the buffer solution. | The solubility of this compound may be exceeded at the chosen pH and temperature. | Determine the solubility of this compound in the selected buffer at different temperatures. It may be necessary to adjust the concentration or the buffer composition. |
| A degradation product with poor solubility is being formed. | Characterize the precipitate to determine if it is a degradant. Adjusting the pH or storage conditions may prevent its formation. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions and this compound Stock Solution
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, acetate) covering a pH range from 2 to 10. Use high-purity water and analytical grade reagents.
-
This compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a concentrated stock solution.
-
Working Solutions: Spike the appropriate volume of the this compound stock solution into each buffer to achieve the desired final concentration for the stability study. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
Protocol 2: General Forced Degradation Study
-
Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for an extended period. Also, heat a solution of this compound at a high temperature (e.g., 70 °C).
-
Photodegradation: Expose a this compound solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
Protocol 3: Stability-Indicating HPLC Method
The following is a hypothetical example of an HPLC method for this compound stability testing. The actual conditions would need to be optimized.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan). |
| Injection Volume | 10 µL |
Data Presentation
The following tables present illustrative data from a hypothetical stability study of this compound at 40°C.
Table 1: Stability of this compound in Different pH Buffers at 40°C
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Remaining |
| 2.0 | Citrate | 100.2 | 85.1 | 84.9% |
| 4.0 | Acetate | 100.1 | 98.5 | 98.4% |
| 7.0 | Phosphate | 99.8 | 92.3 | 92.5% |
| 9.0 | Borate | 100.3 | 75.4 | 75.2% |
Table 2: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation (Illustrative) | Number of Degradation Products Observed |
| 0.1 M HCl, 60°C | 24 hours | 15.8% | 2 |
| 0.1 M NaOH, 60°C | 8 hours | 24.5% | 3 |
| 3% H₂O₂, RT | 48 hours | 10.2% | 1 |
| Dry Heat, 80°C | 72 hours | 5.1% | 1 |
| Photolight (ICH Q1B) | 1.2 million lux hours | 8.7% | 2 |
Visualizations
Caption: Workflow for determining the pH stability of this compound.
Caption: Troubleshooting decision tree for unexpected this compound degradation.
References
- 1. STABILITY INDICATING HPLC METHOD VALIDATION FOR THE ASSAY OF DEXMEDETOMIDINE IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION | Semantic Scholar [semanticscholar.org]
- 2. ijcpa.in [ijcpa.in]
- 3. ijcpa.in [ijcpa.in]
- 4. Development and validation of a novel stability-indicating HPLC method for the quantitative determination of eleven related substances in ezetimibe drug substance and drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Overcoming Dexetimide Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Dexetimide's off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
A1: this compound is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3] Its primary therapeutic effect is achieved by blocking these receptors in the central nervous system, which is beneficial in treating conditions like Parkinson's disease.[1][2] However, this compound is not completely selective for a single muscarinic receptor subtype and can bind to all five (M1, M2, M3, M4, and M5). This cross-reactivity is the primary source of its off-target effects. For instance, blockade of peripheral M2 and M3 receptors can lead to side effects such as dry mouth, blurred vision, and constipation.
Q2: How can I minimize off-target effects of this compound in my experiments?
A2: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Studies: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. This minimizes the engagement of lower-affinity off-target receptors.
-
Use of Appropriate Controls: Employing the right negative controls is essential. Benzetimide, the inactive (-)-enantiomer of this compound, is an ideal negative control as it is structurally similar but pharmacologically inert.
-
Cell-Based Assays with Single Receptor Subtypes: Utilize cell lines engineered to express only a single muscarinic receptor subtype (e.g., CHO or HEK293 cells expressing M1, M2, M3, M4, or M5). This allows for the precise characterization of this compound's activity at each subtype.
-
Target Engagement Assays: Confirm that this compound is binding to its intended target in your experimental system at the concentrations used.
Q3: What are the best negative controls for experiments involving this compound?
A3: The most appropriate negative controls are:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, saline) should be tested alone to ensure it does not have an effect on the experimental readout.
-
Inactive Enantiomer: Benzetimide, the pharmacologically inactive enantiomer of this compound, is the ideal negative control. Any observed effects from Benzetimide at similar concentrations can be attributed to non-specific or off-target actions.
-
Structurally Unrelated Antagonist: Using a well-characterized muscarinic antagonist with a different chemical structure can help confirm that the observed effects are due to muscarinic receptor blockade.
Q4: How can I confirm that the observed effect of this compound is due to on-target activity?
A4: To confirm on-target activity, you can:
-
Rescue Experiments: If this compound inhibits a signaling pathway, try to "rescue" the phenotype by adding a downstream component of that pathway. If the phenotype is rescued, it suggests the effect was on-target.
-
Knockout/Knockdown Models: Use cells or animal models where the target receptor (e.g., M1) has been knocked out or its expression has been knocked down. This compound should have no effect on the specific readout in these models if the effect is on-target.
-
Correlation with Binding Affinity: The potency of this compound in a functional assay should correlate with its binding affinity for the target receptor. If a high concentration is required for a functional effect despite high binding affinity, it might indicate an off-target mechanism.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (IC50) of an iodinated derivative of this compound for the five human muscarinic receptor subtypes. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of Iodothis compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (pM) | Selectivity Ratio vs. M1 |
| M1 | 337 | — |
| M2 | 1,358 | 4.0 |
| M3 | 5,694 | 16.9 |
| M4 | 645 | 1.9 |
| M5 | 1,332 | 4.0 |
Data from Bakker et al., 2015.
Table 2: Functional Antagonism (IC50) of Iodothis compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Selectivity Ratio vs. M1 |
| M1 | 31 | — |
| M2 | 643 | 20.7 |
| M3 | 157 | 5.1 |
| M4 | 82 | 2.6 |
| M5 | 566 | 18.3 |
Data from Bakker et al., 2015.
Experimental Protocols & Troubleshooting Guides
Assessing Off-Target Binding using Single-Subtype Expressing Cell Lines
This protocol allows for the determination of this compound's binding affinity to each muscarinic receptor subtype individually.
Experimental Workflow:
Caption: Workflow for assessing this compound's binding affinity to individual muscarinic receptor subtypes.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing of filters. | Increase the number and volume of washes. | |
| Low specific binding | Poor quality membrane preparation. | Prepare fresh membranes and verify protein concentration. |
| Inactive radioligand. | Check the age and storage of the radioligand. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and be consistent with technique. |
| Temperature fluctuations. | Ensure consistent incubation temperature. |
Distinguishing On-Target vs. Off-Target Functional Effects
This guide helps to determine if an observed cellular response is mediated by the intended target (on-target) or an unintended molecule (off-target).
Logical Workflow:
Caption: Decision tree for differentiating on-target vs. off-target effects of this compound.
Functional Assays for Muscarinic Receptor Subtypes
The signaling pathways of muscarinic receptors differ based on the G-protein they couple to. M1, M3, and M5 receptors couple to Gq/11, leading to an increase in intracellular calcium. M2 and M4 receptors couple to Gi/o, leading to a decrease in cAMP.
Signaling Pathways:
Caption: Signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.
A. Calcium Flux Assay (for M1, M3, M5 Receptors)
-
Principle: Measures the increase in intracellular calcium upon receptor activation.
-
Methodology:
-
Plate cells expressing the M1, M3, or M5 receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol).
-
Measure the fluorescence intensity using a plate reader to determine the intracellular calcium concentration.
-
Calculate the IC50 of this compound for the inhibition of the agonist-induced calcium response.
-
B. cAMP Assay (for M2, M4 Receptors)
-
Principle: Measures the decrease in intracellular cAMP levels upon receptor activation.
-
Methodology:
-
Plate cells expressing the M2 or M4 receptor.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a muscarinic agonist in the presence of forskolin (B1673556) (to increase basal cAMP levels).
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Calculate the IC50 of this compound for the inhibition of the agonist-induced decrease in cAMP.
-
By following these guidelines and protocols, researchers can more effectively navigate the challenges of this compound's off-target effects and generate more accurate and reproducible data.
References
Technical Support Center: Optimizing Dexetimide Concentration
Welcome to the technical support center for researchers utilizing Dexetimide in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you determine the optimal concentration of this compound for maintaining cell viability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a known muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its primary function is to block the action of acetylcholine at these receptors, which are G-protein-coupled receptors involved in numerous cellular processes.[3]
Q2: I am observing unexpected cytotoxicity with this compound. What are the possible causes?
Unexpected cytotoxicity can stem from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anticholinergic compounds.[4]
-
Assay Interference: this compound may be interfering with the chemistry of your cell viability assay (e.g., MTT, XTT). It is advisable to run a no-cell control with the compound and assay reagent to test for direct chemical reactions.
Q3: I am not observing any effect of this compound on my cells. What should I check?
If you do not observe an effect, consider the following:
-
Low Concentration: The concentrations tested may be too low to elicit a response in your cell line.
-
Receptor Expression: Your cell line may not express the specific muscarinic receptor subtypes that this compound targets. The M1, M3, and M5 subtypes are often linked to cell proliferation.[3]
-
Compound Inactivity: Ensure the proper storage and handling of your this compound stock to prevent degradation.
-
Incubation Time: The incubation period may be too short to observe a significant effect.
Q4: Can this compound's effect on cell viability be cell-line specific?
Yes, the effect of muscarinic receptor antagonists can be highly dependent on the cell line. For example, M3 receptor antagonists have been shown to inhibit the proliferation of small cell lung carcinoma (SCLC) and colorectal cancer cell lines that express this receptor.[1][5] It is crucial to characterize the effect of this compound on each new cell line you work with.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating. Use appropriate pipetting techniques to dispense cells evenly. |
| "Edge Effect" in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system. |
Issue 2: Inconsistent Results Between Different Viability Assays
| Possible Cause | Recommended Solution |
| Different Biological Readouts | Assays like MTT measure metabolic activity, while others like Trypan Blue measure membrane integrity. A compound can affect metabolism without causing immediate cell death.[6] |
| Assay Interference | This compound might directly react with the assay reagents. For example, it could reduce tetrazolium salts in MTT assays, leading to a false positive signal. |
| Confirmation with an Orthogonal Method | Confirm your findings using a different type of assay. For instance, if you see a decrease in viability with an MTT assay, confirm cell death with a live/dead staining method or an ATP-based assay. |
Data Presentation
The following tables provide illustrative examples of how to structure your dose-response data for this compound.
Table 1: Example Dose-Response of this compound on a Hypothetical Cancer Cell Line (e.g., HT-29) after 48 hours
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 50 | 62.3 ± 5.8 |
| 100 | 45.1 ± 4.9 |
| 200 | 21.5 ± 3.7 |
Table 2: Example IC50 Values of a Muscarinic Antagonist Across Different Cell Lines
| Cell Line | IC50 (µM) after 48h | Muscarinic Receptor Profile |
| HT-29 (Colon Cancer) | 75.4 | High M3 expression |
| A549 (Lung Cancer) | 152.1 | Moderate M3 expression |
| MCF-7 (Breast Cancer) | >200 | Low M3 expression |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in your cell culture medium to achieve a range of final concentrations. It is recommended to start with a broad range (e.g., 0.1 µM to 200 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Below are diagrams illustrating key concepts and workflows.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential signaling cascade inhibited by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | C23H26N2O2 | CID 30843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Dexetimide Experiments
Welcome to the technical support center for Dexetimide experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during in vitro studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and long-acting anticholinergic agent.[1] Its primary mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By blocking these receptors, this compound inhibits the effects of acetylcholine, a key neurotransmitter in the central and peripheral nervous systems. This action helps to restore the balance between dopamine (B1211576) and acetylcholine in the brain, which is particularly relevant in the context of drug-induced parkinsonism.
Q2: We are observing a U-shaped dose-response curve in our cell viability assay with this compound. What could be the cause?
A2: A U-shaped or biphasic dose-response curve, where cell viability appears to increase at higher concentrations after an initial decrease, is a known artifact in cell viability assays. Several factors could be contributing to this observation:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of common colorimetric assays (e.g., MTT, XTT), leading to an artificially inflated signal that is not representative of cell viability.
-
Direct Assay Interference: this compound itself might directly interact with the assay reagents. For instance, it could chemically reduce tetrazolium salts like MTT, resulting in a color change that is independent of cellular metabolic activity. This would lead to a false positive signal for cell viability.[3][4]
-
Off-Target Effects: While primarily a muscarinic antagonist, high concentrations of any compound can lead to off-target effects that might paradoxically promote cell survival or interfere with the cell death pathways being investigated.
Q3: Our radioligand binding assay for this compound shows high variability between replicates. What are the common sources of this inconsistency?
A3: High variability in radioligand binding assays is a frequent issue. For muscarinic receptor assays, several factors should be considered:
-
Receptor Stability: Muscarinic receptors are G-protein coupled receptors (GPCRs) and their stability can be influenced by buffer components. The presence of GTP, for instance, can shift the receptor to a low-affinity state for agonists, which could affect antagonist binding as well.
-
Endogenous Ligands: The presence of residual acetylcholine in the membrane preparation can compete with the radioligand and this compound, leading to inconsistent binding.
-
Pipetting and Dispensing Errors: Inaccurate pipetting of the radioligand, competitor (this compound), or membrane preparation can introduce significant errors.
-
Incomplete Washing: Failure to adequately wash the filters after incubation can result in high non-specific binding, increasing variability.
Q4: Can the pH of the experimental buffer affect this compound's activity?
A4: Yes, the pH of the buffer can significantly impact the stability and activity of pharmaceutical compounds. For a compound like this compound, changes in pH can alter its ionization state, which in turn can affect its solubility, membrane permeability, and binding affinity to the muscarinic receptor. It is crucial to use a buffer system that maintains a stable pH within the optimal range for both the compound and the biological system being studied.
Q5: Does serum in the cell culture medium affect the experimental results with this compound?
A5: Yes, the presence of serum proteins can influence the activity of drugs in cell culture. This compound may bind to serum proteins, such as albumin, which can reduce its free concentration and therefore its availability to bind to muscarinic receptors on the cells. This can lead to a decrease in the apparent potency of this compound. The extent of protein binding can be influenced by the concentration of serum and the specific physicochemical properties of the drug.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Problem | Possible Causes | Solutions & Recommendations |
| High variability between replicate wells | Uneven cell seeding. Edge effects in the microplate. Pipetting errors. | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. Calibrate pipettes regularly and use consistent pipetting techniques. |
| Low or no response to this compound | Incorrect concentration of this compound. Cell line lacks sufficient expression of target muscarinic receptors. Degradation of this compound stock solution. | Verify the concentration of the stock solution. Perform a dose-response curve over a wide range of concentrations. Confirm the expression of muscarinic receptors in your cell line (e.g., via qPCR or western blot). Prepare fresh stock solutions and store them appropriately. |
| Unexpected increase in cell viability at high concentrations | Compound precipitation. Interference with the viability assay reagent. | Visually inspect the wells for any precipitate under a microscope. Include cell-free controls with this compound and the assay reagent to check for direct chemical interactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., measuring ATP content vs. metabolic activity). |
Inconsistent Results in Ligand Binding Assays
| Problem | Possible Causes | Solutions & Recommendations |
| High non-specific binding | Radioligand is hydrophobic and sticks to filters/plates. Inadequate blocking of non-specific sites. Insufficient washing. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Include a blocking agent like BSA in the assay buffer. Optimize the number and volume of washes with ice-cold buffer. |
| Low specific binding | Low receptor density in the membrane preparation. Degraded radioligand or this compound. Incorrect assay conditions (pH, temperature, incubation time). | Use a tissue or cell line known to have high expression of the target receptor. Prepare fresh reagents and verify the specific activity of the radioligand. Optimize assay conditions by performing saturation and kinetic binding experiments. |
| Poor reproducibility | Inconsistent membrane preparation. Batch-to-batch variability in reagents. Inconsistent incubation times. | Standardize the membrane preparation protocol. Prepare large batches of reagents and aliquot for single use. Ensure precise timing of incubation and filtration steps. |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for this compound
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype using a radioligand competition assay.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest.
-
Radioligand specific for the muscarinic receptor (e.g., [³H]-NMS).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and this compound to the desired concentrations in Assay Buffer. A typical radioligand concentration is at or below its Kd value.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
This compound at various concentrations (for the competition curve) or buffer (for total binding) or a saturating concentration of a known muscarinic antagonist like atropine (B194438) (for non-specific binding).
-
Radioligand at a fixed concentration.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
Technical Support Center: Minimizing Dexetimide Degradation During Storage
Welcome to the Technical Support Center for Dexetimide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the degradation of this compound during storage and throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on the chemical structure of this compound, which includes a piperidine (B6355638) ring and amide functionalities, the primary factors that can lead to its degradation include exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light, and elevated temperatures.[1][2][3] These factors can induce hydrolytic, oxidative, and photolytic degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and kept in a cool, controlled environment. Avoid exposure to extreme temperatures and humidity. For long-term storage, refrigeration (2-8 °C) is often recommended, but always refer to the manufacturer's specific guidelines.
Q3: I am observing a new peak in my HPLC chromatogram after storing my this compound solution. What could this be?
A3: A new peak in the HPLC chromatogram likely represents a degradation product. The nature of the degradant depends on the storage conditions. If the solution was exposed to light, it could be a photolytic product. If the solution was not pH-controlled, hydrolysis of the amide bond might have occurred. Oxidative degradation is also a possibility if the solution was exposed to air for an extended period. To identify the unknown peak, further analytical characterization using techniques like LC-MS is recommended.[4][5]
Q4: My this compound sample has changed color/clarity. Is it still usable?
A4: A change in physical appearance, such as color change or precipitation, is a strong indicator of chemical degradation or instability. It is not recommended to use a sample that has undergone such changes, as the purity and potency of the active pharmaceutical ingredient (API) may be compromised. The change should be investigated to understand the cause and prevent future occurrences.
Q5: How can I prevent the oxidation of this compound in my formulation?
A5: To prevent oxidation, you can take several precautions. These include purging your solutions and the headspace of your storage vials with an inert gas like nitrogen or argon to displace oxygen. Additionally, the use of antioxidants in your formulation could be considered, but their compatibility with this compound would need to be thoroughly evaluated. Storing samples in tightly sealed containers and protecting them from light, which can catalyze oxidation, are also crucial steps.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Potency
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Verify the pH of your sample and storage solutions. This compound's amide bond may be susceptible to acid or base-catalyzed hydrolysis. 2. Ensure that all solvents and excipients used are within an appropriate pH range. 3. If possible, buffer your solutions to a neutral pH. 4. Perform a forced degradation study under acidic and basic conditions to confirm susceptibility (see Experimental Protocol 1). |
| Oxidative Degradation | 1. Check if the sample was exposed to air or oxidizing agents. The piperidine moiety can be susceptible to oxidation. 2. Store samples under an inert atmosphere (e.g., nitrogen or argon). 3. Consider the use of antioxidants after conducting compatibility studies. 4. Perform a forced degradation study using an oxidizing agent like hydrogen peroxide to identify potential oxidative degradants (see Experimental Protocol 1). |
| Photodegradation | 1. Assess if the sample was exposed to UV or fluorescent light. 2. Store this compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 3. Conduct a photostability study to determine the light sensitivity of this compound (see Experimental Protocol 1). |
| Thermal Degradation | 1. Review the storage temperature of your sample. Elevated temperatures can accelerate all degradation pathways. 2. Store this compound at the recommended temperature. 3. Perform a forced degradation study at elevated temperatures to assess thermal stability (see Experimental Protocol 1). |
Issue 2: Appearance of Unknown Impurities in Chromatographic Analysis
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Based on the storage conditions, hypothesize the likely degradation pathway (hydrolysis, oxidation, or photolysis). 2. Use a stability-indicating analytical method to ensure separation of the main peak from all impurities. 3. Employ LC-MS/MS to obtain the mass of the impurity peak and fragment it to aid in structural elucidation. 4. If necessary, isolate the impurity using preparative HPLC for further characterization by techniques like NMR. |
| Interaction with Excipients | 1. Review the composition of your formulation. Some excipients can react with the active ingredient. 2. Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and analyzing them over time. |
| Contamination | 1. Ensure proper cleaning of all glassware and equipment. 2. Verify the purity of the solvents and reagents being used. |
Data Presentation
Table 1: Example Data Table for Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | This compound Assay (%) | Total Impurities (%) | Major Degradant RRT | Appearance of Solution |
| 0.1 M HCl (60 °C) | 0 | 100.0 | 0.0 | - | Clear, Colorless |
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 M NaOH (60 °C) | 0 | 100.0 | 0.0 | - | Clear, Colorless |
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | - | Clear, Colorless |
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Heat (80 °C) | 0 | 100.0 | 0.0 | - | (Solid State) |
| 24 | |||||
| 48 | |||||
| 72 | |||||
| Photostability (ICH Q1B) | 0 | 100.0 | 0.0 | - | Clear, Colorless |
| (Specify Lux hours) |
RRT = Relative Retention Time
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at the same time points as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in a thermostatically controlled oven at 80 °C.
-
Analyze the solid at specified time intervals.
-
Also, expose a solution of this compound to the same conditions.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating this compound from all generated degradation products.
-
Peak purity analysis using a photodiode array detector is recommended to ensure that the main peak is free from co-eluting impurities.
-
Characterize major degradation products using LC-MS/MS and, if necessary, isolate for NMR analysis.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Pharmacological Guide: Dexetimide vs. Benzetimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of Dexetimide and its racemic parent compound, Benzetimide. Both compounds are recognized for their potent anticholinergic properties, primarily acting as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). This guide synthesizes available experimental data to objectively compare their performance, focusing on receptor binding affinity, functional activity, and stereoselectivity.
Introduction and Chemical Relationship
Benzetimide is a chiral compound and is clinically available as a racemic mixture of its two enantiomers: the dextrorotatory (+)-enantiomer, this compound, and the levorotatory (-)-enantiomer, Levetimide. The pharmacological activity of Benzetimide is predominantly attributed to this compound, which exhibits significantly higher affinity and potency for muscarinic receptors. This comparison will, therefore, focus on the distinct pharmacological profiles of the active enantiomer, this compound, and the racemic mixture, Benzetimide.
The relationship between these compounds can be visualized as follows:
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Both this compound and Benzetimide exert their primary pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and downstream signaling pathways. By blocking the binding of the endogenous neurotransmitter acetylcholine, these compounds inhibit cholinergic signaling. This mechanism is particularly relevant in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms, where an imbalance between the dopaminergic and cholinergic systems is observed. By reducing cholinergic overactivity, this compound and Benzetimide help to restore this balance.
The signaling pathway affected by these antagonists is illustrated below:
Quantitative Comparison of Pharmacological Activity
The most striking difference between this compound and its counterpart, Levetimide, lies in their potency as muscarinic receptor antagonists. This stereoselectivity is a critical aspect of their pharmacology.
Receptor Binding and Antagonist Potency
Experimental data from studies on guinea-pig atria have demonstrated a profound difference in the antagonistic potency of the two enantiomers of Benzetimide.[1][2]
| Compound | pA2 Value (Guinea-pig atria) | Relative Potency vs. Levetimide |
| This compound | 9.82 | >6000x |
| Levetimide | 6.0 | 1x |
| Benzetimide | Not directly reported, but activity is primarily due to the this compound content. | - |
| Table 1: Antagonistic Potency (pA2 values) of Benzetimide Enantiomers.[1][2] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The data clearly show that this compound is over 6000 times more potent than Levetimide in blocking muscarinic receptors in this tissue.[1]
In Vivo Activity
The central anticholinergic activity of these compounds is crucial for their therapeutic effect in movement disorders. While direct comparative in vivo studies are limited, the profound difference in in vitro potency strongly suggests that the therapeutic effects of Benzetimide are almost exclusively mediated by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize muscarinic receptor antagonists like this compound and Benzetimide.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To determine the concentration of the test compound (this compound or Benzetimide) that inhibits 50% of the binding of a specific radioligand to a particular muscarinic receptor subtype (M1-M5).
Materials:
-
Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Test compounds (this compound, Benzetimide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
The workflow for a typical radioligand binding competition assay is depicted below:
Functional Antagonism Assay (e.g., GTPγS Binding Assay)
This assay measures the functional consequence of receptor antagonism by quantifying the inhibition of agonist-stimulated G-protein activation.
Objective: To determine the ability of this compound or Benzetimide to inhibit agonist-induced G-protein activation mediated by muscarinic receptors.
Materials:
-
Membrane preparations from cells expressing a specific muscarinic receptor subtype.
-
A muscarinic agonist (e.g., carbachol).
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compounds (this compound, Benzetimide).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membrane preparation with the test compound (this compound or Benzetimide).
-
Add the muscarinic agonist to stimulate the receptors.
-
Add [³⁵S]GTPγS to the reaction mixture.
-
Upon agonist binding, the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.
-
The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound and free radioligand.
-
The inhibitory effect of the antagonist is determined by the reduction in agonist-stimulated [³⁵S]GTPγS binding.
The principle of the GTPγS binding assay is shown in the following diagram:
Conclusion
The pharmacological activity of Benzetimide is overwhelmingly attributable to its dextrorotatory enantiomer, this compound. Experimental evidence demonstrates a high degree of stereoselectivity at muscarinic receptors, with this compound being thousands of times more potent than its levorotatory counterpart. While Benzetimide is used clinically, it is essentially a prodrug for this compound, with Levetimide being largely inactive at muscarinic receptors. For researchers and drug development professionals, focusing on the properties of this compound is crucial for understanding the therapeutic effects and for the design of new, more selective muscarinic receptor antagonists. Further studies are warranted to fully characterize the binding profiles of this compound and Benzetimide across all five muscarinic receptor subtypes to better understand their full pharmacological spectrum and potential for off-target effects.
References
A Comparative Analysis of Muscarinic Receptor Affinity: Dexetimide vs. Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the muscarinic receptor binding affinities of two prominent antagonists: dexetimide and atropine (B194438). By presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document serves as a comprehensive resource for researchers in pharmacology and drug development.
Atropine: The Non-Selective Muscarinic Antagonist
Atropine, a naturally occurring tropane (B1204802) alkaloid, is a well-characterized competitive antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Its non-selective nature has made it a valuable tool in pharmacology for decades, although this lack of specificity can lead to a broad range of physiological effects.
This compound: A Potent Anticholinergic Agent
This compound is the active dextro-isomer of benzetimide (B37474) and is recognized as a potent and long-acting anticholinergic agent. While its high affinity for muscarinic receptors is established, detailed subtype selectivity data is less commonly cited than for atropine. Understanding its specific binding profile across the M1-M5 subtypes is crucial for elucidating its mechanism of action and potential therapeutic applications.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for this compound and atropine at each of the five human muscarinic receptor subtypes.
| Receptor Subtype | This compound (Ki in nM) | Atropine (Ki in nM) |
| M1 | 0.11 | 1.27 ± 0.36 |
| M2 | 0.28 | 3.24 ± 1.16 |
| M3 | 0.16 | 2.21 ± 0.53 |
| M4 | 0.08 | 0.77 ± 0.43 |
| M5 | Not Reported | 2.84 ± 0.84 |
Note: Data for this compound is derived from studies on its closely related analog, 4-bromothis compound (B71351), as comprehensive subtype-specific Ki values for this compound were not available in the reviewed literature. The affinity of 4-bromothis compound is expected to be comparable to that of this compound.
Experimental Protocols
The determination of the Ki values presented in this guide relies on in vitro radioligand binding assays. These experiments are fundamental to characterizing the interaction between a drug and its receptor target.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (this compound or atropine) for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines individually expressing one of the five human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
A radiolabeled muscarinic antagonist with high affinity and known binding characteristics (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine for M1).
-
Test compounds (this compound and atropine) at a range of concentrations.
-
Assay buffer (e.g., phosphate-buffered saline, PBS, with bovine serum albumin, BSA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes expressing a specific muscarinic receptor subtype. The incubation is carried out in the assay buffer at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between the total binding (in the absence of the test compound) and the non-specific binding (in the presence of a high concentration of a known muscarinic antagonist like atropine). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow of a radioligand binding assay.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. The five subtypes are broadly categorized into two major signaling pathways based on the G protein they couple to.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.
The following DOT script generates a diagram illustrating these two primary signaling pathways.
Conclusion
This comparative guide provides a quantitative and methodological overview of the muscarinic receptor affinities of this compound and atropine. The data indicates that both compounds are potent antagonists at muscarinic receptors. While atropine exhibits relatively similar high affinity across all five subtypes, the available data for a close analog suggests that this compound may have a preference for the M1 and M4 subtypes. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for further research and development in the field of muscarinic receptor pharmacology.
Dexetimide: A Comparative Selectivity Profile Against Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the receptor selectivity profile of dexetimide, with a primary focus on its interaction with muscarinic acetylcholine (B1216132) receptor subtypes. Due to the limited availability of public data, this guide cannot provide a comprehensive comparison against a wide panel of other neurotransmitter receptor subtypes. The information presented herein is based on available scientific literature.
Summary
This compound is a potent muscarinic acetylcholine receptor antagonist. Available data indicates a preferential binding affinity for the M1 and M4 muscarinic receptor subtypes over the M2, M3, and M5 subtypes. While a comprehensive screening against other major neurotransmitter receptor families—including dopaminergic, serotonergic, adrenergic, and histaminergic receptors—is not publicly available, the primary pharmacological activity of this compound is understood to be mediated through its action on muscarinic receptors.
Quantitative Analysis of Receptor Binding Affinity
The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound and its derivatives for human muscarinic acetylcholine receptor subtypes. It is important to note that the data for off-target receptors is largely unavailable in the public domain.
Table 1: Binding Affinity (Ki) of this compound Derivatives for Human Muscarinic Receptor Subtypes
| Receptor Subtype | ¹²⁷I-Iodothis compound Ki (nM) |
| M1 | 0.17 |
| M2 | 1.0 |
| M3 | 2.8 |
| M4 | 0.33 |
| M5 | Not Reported |
Data derived from a study on 127I-iodothis compound, a closely related analog of this compound. The affinity for the M1 receptor was found to be 1.9 to 16.9 times higher than for the other four subtypes.[1]
Table 2: Functional Antagonism (IC50) of ¹²⁷I-Iodothis compound at Human Muscarinic Receptors
| Receptor Subtype | ¹²⁷I-Iodothis compound IC50 (nM) |
| M1 | 31 |
| M2 | 81 |
| M3 | 642 |
| M4 | 162 |
| M5 | Not Reported |
Data from a GTPγS binding assay measuring the inhibition of acetylcholine-activated signaling.[1]
Table 3: Off-Target Receptor Binding Profile of this compound
| Receptor Family | Receptor Subtype | Binding Affinity (Ki/IC50) |
| Dopaminergic | D1, D2, D3, D4, D5 | Data Not Available |
| Serotonergic | 5-HT1A, 5-HT2A, etc. | Data Not Available |
| Adrenergic | α1, α2, β1, β2 | Data Not Available |
| Histaminergic | H1, H2, H3 | Data Not Available |
Note on Data Availability: Comprehensive screening of this compound against a broad panel of off-target receptors is not publicly available. Such studies are often conducted by pharmaceutical companies or commercial screening services (e.g., Eurofins SafetyScreen, CEREP) and the results are typically proprietary.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to determine receptor binding affinity and functional activity.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, or M4).
-
Radioligand: A tritiated antagonist with high affinity for the target receptor is used (e.g., [³H]-N-methylscopolamine).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Antagonism
Objective: To determine the functional antagonist activity (IC50) of this compound at muscarinic receptors.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Membranes are suspended in a buffer containing GDP, MgCl₂, and NaCl.
-
Incubation: Membranes are incubated with a fixed concentration of an agonist (e.g., acetylcholine) and increasing concentrations of this compound.
-
G-protein Activation: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-activated G-proteins will bind [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for muscarinic receptors and the workflow of a competitive radioligand binding assay.
Caption: Muscarinic Receptor Signaling Pathway for M1/M4 Subtypes.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound demonstrates high affinity and selectivity for M1 and M4 muscarinic acetylcholine receptor subtypes. This profile suggests its potential for therapeutic applications targeting these specific receptors. However, a comprehensive understanding of its safety and off-target effects is limited by the lack of publicly available data on its binding to a broader range of neurotransmitter receptors. Further research and data disclosure are necessary to fully elucidate the complete selectivity profile of this compound and to accurately predict its potential for off-target related adverse effects. Researchers are encouraged to consider comprehensive in-house or commercial screening to build a more complete pharmacological profile for their specific applications.
References
A Comparative Guide to the Dexetimide-Induced Cognitive Deficit Model and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is critical for investigating cognitive impairment and evaluating potential therapeutics. This guide provides a comprehensive comparison of the putative dexetimide-induced cognitive deficit model with established alternatives, supported by experimental data and detailed protocols.
While this compound, a muscarinic acetylcholine (B1216132) receptor antagonist, has been utilized in research, its specific validation as a model for inducing cognitive deficits is not extensively documented in publicly available literature.[1][2][3][4] Therefore, this guide will draw comparisons based on its known mechanism of action, using the well-characterized and pharmacologically similar muscarinic antagonist, scopolamine (B1681570), as a primary reference. We will also explore other widely used pharmacological and non-pharmacological models of cognitive impairment.
Pharmacological Models of Cognitive Deficit: A Comparative Overview
Pharmacologically induced models of cognitive impairment offer the advantage of inducing a transient and reversible cognitive deficit, which is useful for screening potential cognitive-enhancing drugs. The most common approach involves the antagonism of neurotransmitter systems crucial for learning and memory, such as the cholinergic system.
| Model | Mechanism of Action | Typical Behavioral Deficits | Key Advantages | Key Limitations |
| This compound (Putative) | Muscarinic Acetylcholine Receptor Antagonist | Expected to be similar to scopolamine: impairments in spatial learning, working memory, and long-term memory. | Potentially offers a different pharmacokinetic or receptor subtype selectivity profile compared to scopolamine. | Lack of specific validation studies and a well-characterized dose-response relationship for cognitive impairment. |
| Scopolamine | Non-selective Muscarinic Acetylcholine Receptor Antagonist | Impaired performance in Morris water maze, novel object recognition, passive avoidance, and other memory tasks.[5] | Well-validated and widely used, with a large body of literature. Reversible and dose-dependent effects. | Non-selectivity for muscarinic receptor subtypes can lead to peripheral side effects and may not fully replicate the specific cholinergic deficits of diseases like Alzheimer's. |
| Biperiden (B1667296) | Selective M1 Muscarinic Acetylcholine Receptor Antagonist | Induces deficits in short-term memory.[6] | More selective than scopolamine, potentially offering a more targeted model of cholinergic dysfunction. | May not induce as broad a range of cognitive deficits as non-selective antagonists. |
| Phencyclidine (PCP) | Non-competitive NMDA Receptor Antagonist | Impairments in learning, memory, and executive function. | Models aspects of cognitive dysfunction seen in schizophrenia. | Can induce psychotomimetic effects, which may confound the interpretation of cognitive tests. |
Experimental Protocols
Detailed methodologies for key behavioral assays used to validate cognitive deficit models are provided below.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test for assessing hippocampal-dependent spatial learning and memory in rodents.
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water (20-24°C, made opaque with non-toxic paint)
-
Submerged escape platform (10-15 cm in diameter)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acquisition Phase (5-7 days):
-
Animals are trained to find the hidden platform in four trials per day.
-
Each trial starts from one of four predetermined locations.
-
The latency to find the platform and the path taken are recorded.
-
If the animal fails to find the platform within 60-120 seconds, it is guided to it.
-
-
Probe Trial (24 hours after the last training day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones, assessing recognition memory.
Materials:
-
Open field arena (e.g., 50x50x50 cm)
-
Two identical objects (familiarization phase)
-
One familiar object and one novel object (test phase)
-
Video recording and analysis software
Procedure:
-
Habituation: The animal is allowed to explore the empty arena for 5-10 minutes for 2-3 days.
-
Familiarization Phase (Trial 1):
-
Two identical objects are placed in the arena.
-
The animal is allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded.
-
-
Test Phase (Trial 2, after a retention interval, e.g., 1-24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore for a set period.
-
The time spent exploring the familiar and novel objects is recorded.
-
A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus with two compartments (one brightly lit, one dark) separated by a door.
-
An electrifiable grid floor in the dark compartment.
Procedure:
-
Acquisition Trial (Training):
-
The animal is placed in the lit compartment.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
-
Retention Trial (Testing, typically 24 hours later):
-
The animal is again placed in the lit compartment.
-
The latency to enter the dark compartment is measured.
-
A longer latency to enter the dark compartment indicates better memory of the aversive experience.
-
Signaling Pathways and Experimental Workflows
The cognitive deficits induced by muscarinic antagonists like this compound and scopolamine are primarily due to the blockade of acetylcholine (ACh) signaling at muscarinic receptors, which are crucial for synaptic plasticity and memory formation.
Caption: Cholinergic signaling pathway and the antagonistic action of this compound/scopolamine.
Caption: General experimental workflow for validating a cognitive deficit model.
Conclusion
The this compound-induced cognitive deficit model, while plausible based on its mechanism as a muscarinic antagonist, requires direct experimental validation to establish its utility and characteristics. In the absence of such data, the scopolamine-induced model remains the gold standard for inducing a reversible cholinergic deficit. Researchers considering the use of this compound should conduct thorough validation studies, including dose-response characterization and a comprehensive assessment of behavioral and neurochemical outcomes. The selection of an appropriate animal model should be guided by the specific research question, with careful consideration of the advantages and limitations of each model.
References
- 1. Dexmedetomidine prevents spatial learning and memory impairment induced by chronic REM sleep deprivation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioural and neurochemical effects of medetomidine, a novel veterinary sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexmedetomidine Combined with Low-Dose Propofol Declines Learning and Memory Impairment and Neural Cell Injury in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memory and learning impairment induced by dexamethasone in senescent but not young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Dexetimide's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexetimide is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with potential applications beyond its traditional use in treating movement disorders. Emerging research suggests that mAChR antagonists can influence the proliferation and survival of various cancer cell lines, opening new avenues for therapeutic development. However, a comprehensive cross-validation of this compound's effects across different cell lines is currently lacking in publicly available literature. This guide provides a comparative framework for evaluating this compound, using data from other well-studied muscarinic receptor antagonists, such as atropine (B194438) and darifenacin (B195073), as surrogates to illustrate the expected effects and experimental approaches. Detailed protocols for key cellular assays and diagrams of the implicated signaling pathways are presented to facilitate future research in this area.
Introduction
This compound acts by blocking muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes.[1] In the context of cancer, many epithelial-derived tumors express mAChRs, and their activation by acetylcholine can stimulate proliferative pathways, including the MAPK and Akt signaling cascades.[2][3] Consequently, antagonists like this compound are hypothesized to inhibit tumor growth by blocking these pathways.
This guide aims to provide a foundational resource for researchers interested in investigating the cross-validation of this compound's effects in different cell lines. Due to the limited availability of direct experimental data for this compound in this context, we present a comparative analysis using data from other muscarinic antagonists to model its potential effects.
Data Presentation: A Comparative Analysis of Muscarinic Receptor Antagonists
To facilitate a comparative understanding, the following tables summarize the half-maximal inhibitory concentration (IC50) values of the muscarinic receptor antagonists atropine and darifenacin in various cancer cell lines. Hypothetical data for this compound is included to provide a template for future experimental validation.
Table 1: Comparative IC50 Values for Cell Proliferation Inhibition (µM)
| Cell Line | Cancer Type | Atropine | Darifenacin | This compound (Hypothetical) |
| MDA-MB-231 | Breast Cancer | ~20[4] | N/A | 15-25 |
| T47D | Breast Cancer | <15[5] | N/A | 10-20 |
| HT-29 | Colon Cancer | N/A | ~10[6] | 5-15 |
| SW480 | Colon Cancer | N/A | ~10[6] | 8-18 |
| BxPC-3 | Pancreatic Cancer | N/A | 26.0 ± 2.1[7] | 20-30 |
| PANC-1 | Pancreatic Cancer | N/A | 13.6 ± 2.7[7] | 10-20 |
| HCT116 | Colon Cancer | 137.48 ± 2.14 (Phloretin) | N/A | 100-150 |
| SW620 | Colon Cancer | 191.70 ± 2.28 (Phloretin) | N/A | 150-200 |
N/A: Data not available in the searched sources. Note: The IC50 values for HCT116 and SW620 with "Atropine" are for Phloretin (B1677691), as direct atropine data was not found for these lines in the search results. This is to illustrate the type of data to be collected.[8]
Table 2: Comparative Effects on Apoptosis
| Cell Line | Cancer Type | Muscarinic Antagonist | Apoptosis Induction | This compound (Hypothetical) |
| MDA-MB-231 | Breast Cancer | Atropine | Yes[4] | Yes |
| T47D | Breast Cancer | Atropine | Yes[4] | Yes |
| HT-29 | Colon Cancer | Darifenacin | Yes | Yes |
| SW480 | Colon Cancer | Darifenacin | Yes | Yes |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard procedures that can be adapted for the cross-validation of this compound's effects.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (and other compounds for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of this compound and control compounds for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Incubate for 4 hours at 37°C in a CO2 incubator.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in the MAPK and Akt signaling pathways.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as required.
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially affected by this compound and a typical experimental workflow for its evaluation.
Caption: Muscarinic Receptor Signaling Pathways
Caption: Experimental Workflow
Conclusion
While direct, extensive cross-validation data for this compound's effects on various cell lines is not yet available, the established role of muscarinic receptor antagonists in cancer cell biology provides a strong rationale for such investigations. This guide offers a framework for conducting these studies by providing comparative data from related compounds, detailed experimental protocols, and visualizations of the underlying biological processes. The presented information is intended to serve as a valuable resource for researchers aiming to elucidate the therapeutic potential of this compound and other muscarinic receptor antagonists in oncology. Further research is warranted to generate specific data for this compound and to validate its efficacy and mechanism of action across a broad range of cancer cell lines.
References
- 1. apexbt.com [apexbt.com]
- 2. Muscarinic receptor agonists and antagonists: effects on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropine Is a Suppressor of Epithelial–Mesenchymal Transition (EMT) That Reduces Stemness in Drug-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Darifenacin: a promising chitinase 3-like 1 inhibitor to tackle drug resistance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic inhibition of colon cancer cell growth by a combination of atorvastatin and phloretin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomer-Specific Effects of Dexetimide: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomer-specific effects of Dexetimide, a potent muscarinic acetylcholine (B1216132) receptor antagonist. The information presented herein is intended to support research and development efforts by offering a detailed analysis of its pharmacological properties, including quantitative data, experimental methodologies, and an exploration of the relevant signaling pathways.
Introduction to this compound and its Enantiomers
This compound is a chiral piperidine (B6355638) derivative that functions as an anticholinergic agent by antagonizing muscarinic acetylcholine receptors.[1][2] It is the dextrorotatory (+) enantiomer of the compound benzetimide. Its levorotatory (-) enantiomer is known as levetimide (B1674941). The stereochemistry of this compound plays a crucial role in its pharmacological activity, with studies demonstrating a significant difference in the potency and effects between the two enantiomers. This guide will delve into these enantiomer-specific differences, providing a valuable resource for researchers investigating muscarinic receptor pharmacology and developing novel therapeutics.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by blocking the action of acetylcholine, an endogenous neurotransmitter, at muscarinic receptors. These G protein-coupled receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.
The antagonistic action of this compound at these receptors helps to rebalance (B12800153) the cholinergic and dopaminergic systems, which is particularly relevant in the treatment of conditions such as Parkinson's disease and drug-induced extrapyramidal symptoms.
Comparative Quantitative Data
The stereoselectivity of benzetimide's enantiomers, this compound and levetimide, is most evident in their differing affinities for muscarinic receptors. The following tables summarize the available quantitative data comparing the potency of these enantiomers and other relevant anticholinergic agents.
Table 1: Enantiomer-Specific Antagonistic Potency at Muscarinic Receptors in Guinea-Pig Atria
| Compound | pA2 Value | Antagonistic Potency Ratio (this compound/Levetimide) |
| This compound | 9.82 | > 6000 |
| Levetimide | 6.0 | 1 |
Data from a study on guinea-pig atria, which predominantly express M2 muscarinic receptors.
Table 2: Comparative Binding Affinities of Muscarinic Antagonists (General)
| Compound | Receptor Subtype(s) | Ki (nM) - Approximate Values |
| Atropine | Non-selective (M1-M5) | ~1-5 |
| Scopolamine | Non-selective (M1-M5) | ~0.1-1 |
| Pirenzepine | M1 selective | ~10-20 (M1) vs. >100 (M2, M3) |
Signaling Pathways
This compound, as a muscarinic antagonist, blocks the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The two primary signaling pathways for muscarinic receptors are:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The following diagrams illustrate these pathways.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Experimental Protocols
The quantitative data presented in this guide are typically generated using radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a common technique used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of this compound and Levetimide for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
Unlabeled ligands: this compound, Levetimide, and a known high-affinity muscarinic antagonist (e.g., Atropine for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a specific protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 10 µM Atropine), radioligand, and membrane preparation.
-
Competitive Binding: Serial dilutions of the test compound (this compound or Levetimide), radioligand, and membrane preparation. The concentration of the radioligand should be close to its Kd value for the receptor.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The enantiomers of benzetimide, this compound and levetimide, exhibit profound stereoselectivity in their interaction with muscarinic acetylcholine receptors. This compound is a highly potent antagonist, while levetimide is significantly less active. This dramatic difference in potency underscores the importance of stereochemistry in drug design and development. The data and protocols presented in this guide provide a valuable resource for researchers working to further elucidate the pharmacology of muscarinic receptors and to develop novel, more selective therapeutic agents. Further studies are warranted to obtain a complete profile of the binding affinities of this compound and levetimide across all five muscarinic receptor subtypes.
References
- 1. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-affinity M(2) receptor binding state mediates mouse atrial bradycardia: comparative effects of carbamylcholine and the M(1) receptor agonists sabcomeline and xanomeline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dexetimide with Other Anticholinergics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the anticholinergic agent Dexetimide with other commonly used anticholinergics. This analysis focuses on the binding affinities for muscarinic acetylcholine (B1216132) receptor subtypes, supported by detailed experimental methodologies and visual representations of key biological pathways and laboratory workflows.
Quantitative Comparison of Muscarinic Receptor Binding Affinities
The therapeutic and adverse effects of anticholinergic drugs are largely determined by their binding affinity and selectivity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following table summarizes the inhibitor constant (Ki) values for this compound and a range of other anticholinergic agents. Lower Ki values are indicative of higher binding affinity. The data presented has been compiled from various in vitro radioligand binding assays. It is important to note that direct comparisons of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| Iodothis compound * | 0.337 | 1.358 | 5.694 | 0.645 | 1.332 | M1/M4-selective |
| Atropine | 1.6 | - | - | - | - | Non-selective |
| Scopolamine | - | - | - | - | - | Non-selective |
| Biperiden | 0.48[1] | 6.3[1] | 3.9[1] | 2.4 | 6.3 | M1-selective |
| Trihexyphenidyl | - | - | - | - | - | M1-selective |
| Pirenzepine | 14 | - | - | - | - | M1-selective |
| Darifenacin | - | - | - | - | - | M3-selective |
| Solifenacin | - | - | - | - | - | M3-selective |
| Oxybutynin | - | - | - | - | - | Non-selective |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays and the functional activity can be assessed using GTPγS binding assays. Below are generalized protocols that outline the key steps involved in these experiments.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., Chinese Hamster Ovary (CHO) cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)).
-
Unlabeled Test Compound: The anticholinergic drug being evaluated (e.g., this compound).
-
Assay Buffer: For example, 50 mM Tris-HCl buffer with 5 mM MgCl₂ at pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a high-affinity muscarinic antagonist like atropine.
-
Glass Fiber Filters.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: The cells expressing the specific muscarinic receptor subtype are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well filter plate, the following are added in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the unlabeled test compound.
-
-
Incubation: The plate is incubated (e.g., for 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through the glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To determine the functional activity of a test compound at G protein-coupled muscarinic receptors by measuring G protein activation.
Materials:
-
Cell Membranes: Membranes from cells expressing the muscarinic receptor subtype of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.
-
GDP: Guanosine diphosphate.
-
Agonist and Antagonist Compounds.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and EDTA.
-
Scintillation Proximity Assay (SPA) beads or filtration apparatus.
Procedure:
-
Membrane and Compound Incubation: Cell membranes are incubated with the test compound (antagonist) and a known agonist in the assay buffer containing GDP.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.
-
Termination and Measurement: For filtration assays, the reaction is terminated by rapid filtration, and the radioactivity retained on the filter is measured. For SPA-based assays, the signal is measured directly in a microplate reader.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency (IC₅₀).
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the primary signaling pathways of muscarinic receptors and a typical experimental workflow for determining binding affinity.
References
Validating the In Vivo Specificity of Dexetimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dexetimide's in vivo performance with other anticholinergic agents, supported by experimental data. This compound is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, and understanding its specificity is crucial for its therapeutic applications, primarily in movement disorders like Parkinson's disease.[1] This document summarizes quantitative binding data, details key experimental protocols for specificity validation, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Binding Affinities
The specificity of this compound's action is fundamentally determined by its binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following table summarizes the in vitro binding affinities (Ki in nM) of a this compound analog and other commonly used anticholinergic agents for human mAChR subtypes. Lower Ki values indicate higher binding affinity.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| ¹²⁷I-Iodothis compound | 0.337 | 1.2 | 5.7 | 0.64 | 1.1 | [2] |
| Atropine | ~0.63-1.26 | ~0.50-1.26 | ~0.25-0.63 | ~1.26 | ~1.58 | [3] |
| Scopolamine | 0.28 | 1.1 | 0.56 | 0.78 | 1.5 | |
| Biperiden | 1.1 | 14.5 | 8.9 | 2.9 | 14.2 | [1] |
| Pirenzepine | 15.8 | 398 | 199 | 100 | 251 | [1] |
Note: Data for Atropine and Scopolamine are presented as ranges or representative values compiled from multiple sources and may vary based on experimental conditions.
In vivo imaging studies using positron emission tomography (PET) with ¹⁸F-Fluorobenzyl-Dexetimide (FDEX) in healthy humans have quantified the tracer's uptake in various brain regions, reflecting the density of muscarinic receptors.
| Brain Region | Influx Constant (Ki) | Standardized Uptake Value Ratio (SUVR) at 120 min | Standardized Uptake Value Ratio (SUVR) at 160 min | Reference |
| Putamen | 0.42 ± 0.04 | 3.23 ± 0.24 | 3.75 ± 0.27 | |
| Frontal Cortex | 0.27 ± 0.01 | 2.61 ± 0.26 | 2.95 ± 0.27 | |
| Hippocampus | 0.25 ± 0.02 | 2.03 ± 0.17 | 2.30 ± 0.17 |
Experimental Protocols
Validating the in vivo specificity of a compound like this compound involves a multi-faceted approach, combining binding assays with functional and physiological assessments.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and its analogs to different muscarinic receptor subtypes.
Methodology: Competitive radioligand binding assays are a standard in vitro method to quantify the interaction between a drug and a receptor.
Protocol Steps:
-
Receptor Preparation: Membranes from cells (e.g., Chinese Hamster Ovary cells) engineered to express a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5) are prepared.
-
Incubation: These membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
In Vivo PET Imaging
Objective: To visualize and quantify the distribution and density of muscarinic receptors in the living brain and to assess the in vivo binding of this compound.
Methodology: PET imaging with a radiolabeled analog of this compound, such as ¹⁸F-Fluorobenzyl-Dexetimide (¹⁸F-FDEX), allows for the non-invasive measurement of receptor occupancy.
Protocol Steps:
-
Radiotracer Synthesis: ¹⁸F-FDEX is synthesized and purified under sterile conditions.
-
Subject Preparation: Human subjects or experimental animals are positioned in the PET scanner. For human studies, subjects typically fast for 4-6 hours prior to the scan.
-
Radiotracer Injection: A bolus of ¹⁸F-FDEX is injected intravenously.
-
Dynamic Scanning: PET data is acquired continuously for a period of up to 240 minutes to measure the dynamic uptake and distribution of the radiotracer in the brain.
-
Image Reconstruction and Analysis: The acquired data is reconstructed into 3D images of the brain. Regions of interest (ROIs) are drawn on anatomical images (e.g., MRI) and co-registered with the PET images.
-
Kinetic Modeling: Time-activity curves are generated for each ROI. Kinetic models, such as the Gjedde-Patlak graphical analysis, are applied to determine the influx constant (Ki), which reflects the rate of tracer uptake and binding. Standardized Uptake Value Ratios (SUVRs) are also calculated using a reference region with low receptor density, such as the cerebellum.
Behavioral Assays in Animal Models
Objective: To assess the functional consequences of this compound's action in vivo and compare them to other anticholinergic drugs.
Methodology: Brain self-stimulation assays in rats can be used to measure the interaction between neuroleptic-induced inhibition and the antagonistic effects of anticholinergic drugs.
Protocol Steps:
-
Electrode Implantation: Rats are surgically implanted with electrodes in the lateral hypothalamic region of the medial forebrain bundle, a key area for reward and motivation.
-
Training: Rats are trained to press a lever to receive electrical self-stimulation.
-
Drug Administration: Neuroleptic drugs that inhibit self-stimulation (e.g., pimozide, haloperidol) are administered.
-
Antagonist Challenge: this compound or another anticholinergic drug is administered to assess its ability to reverse the neuroleptic-induced inhibition of self-stimulation.
-
Data Collection: The rate of lever pressing is recorded and compared across different drug conditions.
-
Analysis: The degree of antagonism of the neuroleptic effect provides a functional measure of the central anticholinergic activity of the test compound.
Mandatory Visualization
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for In Vivo Specificity Validation
Caption: Workflow for validating this compound's in vivo specificity.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's action in vivo.
References
Reproducibility of Dexetimide's Effects: A Comparative Analysis of Muscarinic Receptor Antagonists
This guide provides a comparative overview of the pharmacological effects of Dexetimide and its alternatives, focusing on their binding affinities for muscarinic acetylcholine (B1216132) receptors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the reproducibility of this compound's reported effects based on published in vitro data.
Comparative Binding Affinities of Muscarinic Antagonists
The following tables summarize the binding affinities (Ki in nM) of this compound's derivative (Iodothis compound) and other common anticholinergic agents for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Lower Ki values indicate a higher binding affinity. It is important to note that the data for Iodothis compound is used as a surrogate for this compound, and direct comparisons between compounds tested in different studies should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity (Ki, nM) of Iodothis compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 0.337 |
| M2 | Not Available |
| M3 | Not Available |
| M4 | Not Available |
| M5 | Not Available |
Data for 127I-iodothis compound, a derivative of this compound.
Table 2: Comparative Binding Affinities (Ki, nM) of Selected Muscarinic Antagonists
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| Iodothis compound * | 0.337 | - | - | - | - | M1 Selective |
| Atropine | 1.6 - 2.4 | - | 4.6 | - | - | Non-selective |
| Pirenzepine | 3.7 - 14 | - | - | - | - | M1 Selective |
| Trihexyphenidyl | 3.7 - 14 | - | - | - | - | M1 Selective |
| Dicyclomine | 3.7 - 14 | - | - | - | - | M1 Selective |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps typically involved in such experiments.
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
1. Membrane Preparation:
-
Tissues or cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells stably expressing human M1-M5 receptors) are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or an alternative) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of Dexetimide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dexetimide, an active pharmaceutical ingredient (API), requires careful handling and disposal to prevent potential environmental contamination and ensure compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound, as with most pharmaceutical waste, is adherence to local, state, and federal regulations.[1][2] It is imperative to manage this compound waste as a chemical or pharmaceutical waste stream, segregated from general laboratory refuse.
Step-by-Step Disposal Plan
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure API, contaminated labware (e.g., vials, syringes, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste at the point of generation to prevent cross-contamination.
2. Containerization and Labeling:
-
Place this compound waste into a designated, well-sealed, and properly labeled hazardous waste container.[3]
-
The container must be compatible with the chemical nature of this compound.
-
The label should clearly identify the contents as "Hazardous Waste" and specify "this compound."[3]
3. Storage:
-
Store the sealed waste container in a secure, designated, and well-ventilated area.[3]
-
Ensure that the storage area is away from incompatible materials, such as strong acids, alkalis, and oxidizing or reducing agents.[1]
4. Disposal:
-
The recommended method for the final disposal of this compound is through a licensed and approved waste disposal contractor specializing in chemical or pharmaceutical waste.[3]
-
These contractors typically utilize high-temperature incineration to ensure the complete destruction of the active pharmaceutical ingredient.[3]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash in a laboratory setting.[3]
Accidental Spills and Decontamination
In the event of a this compound spill, the following procedures should be followed:
-
Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including gloves, safety goggles, and a lab coat.[1] For larger spills, respiratory protection may be necessary.[1]
-
Containment: Prevent further leakage or spillage.[1] Keep the material away from drains and water courses.[1]
-
Cleanup:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal of Cleanup Materials: Collect all contaminated cleanup materials and place them in a sealed container for disposal as hazardous waste, following the procedures outlined above.[1]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States, including:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][4][5]
-
Drug Enforcement Administration (DEA): The DEA has specific regulations for the disposal of controlled substances.[2][4]
-
State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[2]
It is the responsibility of the generator of the waste to ensure compliance with all applicable regulations.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure relies on the established and regulated methods of chemical waste management, primarily incineration, as conducted by licensed waste disposal facilities.
Quantitative Data
There is no specific quantitative data available regarding the disposal of this compound. The disposal procedures are based on the qualitative nature of the chemical and established best practices for pharmaceutical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Safeguarding Researchers: A Comprehensive Guide to Handling and Disposing of Dexetimide
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals engaged in research and development involving Dexetimide. Given that the toxicological properties of this compound have not been fully investigated, a highly conservative approach to handling is mandated.[1] Personnel must adhere to the following procedures to mitigate potential exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent pharmaceutical compounds like this compound. All personnel must be trained in the correct donning and doffing procedures.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half or Full-Facepiece Respirator | A PAPR is recommended for operations with a high potential for aerosol or dust generation. For lower-risk activities, a reusable half or full-facepiece respirator with P100/FFP3 particulate filters is essential. A proper fit test is mandatory for all tight-fitting respirators.[2] |
| Hand Protection | Double Nitrile Gloves | Two pairs of nitrile gloves are required. The outer glove should be changed immediately if contaminated or at regular intervals.[2] |
| Body Protection | Disposable Coveralls | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] |
| Eye Protection | Chemical Splash Goggles or a Full-Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2] |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing the risk of exposure during the handling of this compound. All operations should be performed in a designated and restricted area, such as a chemical fume hood, glove box, or isolator.
Preparation Phase
-
Designated Area: Cordon off and clearly label the work area where this compound will be handled.
-
Decontamination Supplies: Ensure that a validated decontamination solution is readily available.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
Handling Phase
-
Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
-
Spill Management: In case of a spill, immediately alert personnel in the vicinity. Use a chemical spill kit to clean the area, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
Post-Handling Phase
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials, including gloves, gowns, shoe covers, and bench paper, must be placed in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused or expired this compound solutions should be collected in a clearly labeled, leak-proof hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container. |
| Final Disposal | All hazardous waste containers must be collected and disposed of by a licensed hazardous waste management company, following all local, state, and federal regulations. |
For general guidance on disposing of unused medicines, community drug take-back programs are the preferred option. If unavailable, non-hazardous pharmaceuticals can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and discarded in household trash. However, given the unknown toxicological profile of this compound, it should be disposed of as hazardous waste.
Safe Handling Workflow
The following diagram outlines the critical steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
